(1H-Pyrrol-2-yl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrrol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h1-3,7H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHSWKXEZBRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718257 | |
| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-09-8 | |
| Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1H-Pyrrol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive primary amine with an aromatic pyrrole ring, make it a versatile precursor for the development of a wide array of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of serotonin transporter modulation.
Chemical and Physical Properties
This compound is the salt form of (1H-Pyrrol-2-yl)methanamine, which enhances its stability and solubility in aqueous media, facilitating its use in various chemical and biological applications. The key physicochemical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(Aminomethyl)pyrrole hydrochloride, 1H-Pyrrole-2-methanamine HCl | [1] |
| CAS Number | 1351479-09-8 | [2][3] |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Physical State | Solid | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere | N/A |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area | 41.8 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note: Specific experimental data for melting point, boiling point, and solubility were not available in the reviewed literature. The data in Table 2 are computed values.
Synthesis and Characterization
The primary synthetic route to (1H-Pyrrol-2-yl)methanamine is through the reductive amination of pyrrole-2-carboxaldehyde.[5] The resulting free amine can then be converted to its hydrochloride salt.
Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Pyrrole-2-MethanaMine HCl | 1351479-09-8 [chemicalbook.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanamine Hydrochloride
CAS Number: 1351479-09-8
This technical guide provides a comprehensive overview of (1H-Pyrrol-2-yl)methanamine hydrochloride, a key building block in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of novel therapeutic agents.
Chemical and Physical Properties
This compound is the hydrochloride salt of a primary amine attached to a pyrrole ring. The pyrrole moiety is a fundamental aromatic heterocycle found in many biologically active compounds.[1] The presence of both a nucleophilic amine and an electron-rich aromatic ring makes it a versatile intermediate for a wide range of chemical transformations.[1]
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1351479-09-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₉ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 132.59 g/mol | --INVALID-LINK-- |
| Synonyms | 2-(Aminomethyl)pyrrole hydrochloride, 1H-Pyrrole-2-methanamine HCl | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the reductive amination of pyrrole-2-carbaldehyde. This method offers a direct and efficient pathway to the desired product.[1]
General Experimental Workflow for Synthesis
The synthesis can be conceptualized as a two-step process: the formation of an imine intermediate from pyrrole-2-carbaldehyde and an ammonia source, followed by the in-situ reduction of the imine to the primary amine and subsequent salt formation.
Detailed Experimental Protocol
Materials:
-
Pyrrole-2-carbaldehyde
-
Aqueous ammonia (28-30%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (e.g., 1N solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde in methanol. To this solution, add an excess of aqueous ammonia. Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Reduction: Once the imine formation is deemed complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions, ensuring the temperature remains low. The addition of NaBH₄ will reduce the imine to the corresponding primary amine.
-
Work-up and Extraction: After the reduction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous solution, add a suitable organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash them with brine.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (1H-Pyrrol-2-yl)methanamine as an oil or solid.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a solution of hydrochloric acid (e.g., 1N in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield this compound. The purity can be assessed by melting point determination and spectroscopic methods.
Characterization Data
The characterization of this compound is crucial to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected data based on its structure are outlined below. Researchers can obtain detailed NMR, HPLC, and LC-MS data from commercial suppliers upon request.[3]
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), the methylene protons adjacent to the amine and the pyrrole ring, and the amine protons. The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring and the methylene carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, (1H-Pyrrol-2-yl)methanamine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and the pyrrole ring, C-H stretching, and C=C stretching of the aromatic ring. |
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with diverse biological activities.[1]
Serotonin Transporter (SERT) Inhibitors
Derivatives of (1H-Pyrrol-2-yl)methanamine have been investigated as potential inhibitors of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant drugs.
Cytotoxic Agents in Cancer Research
The pyrrole scaffold is also a component of various compounds with demonstrated cytotoxic activity against cancer cell lines. For instance, certain synthetic derivatives incorporating the (1H-Pyrrol-2-yl)methanamine moiety have shown promising results in preclinical studies. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
One such mechanism involves the inhibition of anti-apoptotic proteins like Mcl-1. Inhibition of Mcl-1 leads to the activation of pro-apoptotic proteins such as BAK and BAX, ultimately triggering the mitochondrial pathway of apoptosis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in developing SERT inhibitors for neurological disorders and cytotoxic agents for cancer therapy highlights the importance of the pyrrole scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanamine Hydrochloride: Molecular Structure and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
(1H-Pyrrol-2-yl)methanamine hydrochloride is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, combining a nucleophilic aminomethyl group with an aromatic pyrrole ring, makes it a valuable precursor for generating diverse molecular scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic methodologies, tailored for professionals in research and drug development.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of (1H-Pyrrol-2-yl)methanamine. The protonation of the primary amine group by hydrochloric acid increases its polarity and water solubility.
Molecular Formula: C₅H₉ClN₂
Molecular Weight: 132.60 g/mol
CAS Number: 1351479-09-8
Canonical SMILES: C1=CNC(=C1)CN.Cl
InChIKey: ZPPHSWKXEZBRFA-UHFFFAOYSA-N
The core structure consists of a five-membered aromatic pyrrole ring substituted at the 2-position with a methanamine group. The hydrochloride salt form is crucial for its handling and application in various chemical reactions.
Below is a visual representation of the molecular structure of this compound.
Spectroscopic and Synthetic Profile of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The pyrrole moiety is a key component in numerous biologically active compounds.[1] This technical guide provides a summary of the available spectroscopic data for (1H-Pyrrol-2-yl)methanamine and outlines a detailed experimental protocol for its synthesis and conversion to the hydrochloride salt. Furthermore, it explores potential biological applications, including its relevance to serotonin transporter (SERT) inhibition and cytotoxic activity, through illustrative signaling pathway diagrams.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
Table 1: 1H NMR Spectroscopic Data of (1H-Pyrrol-2-yl)methanamine (Free Base)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0-9.0 | br s | NH (Pyrrole) |
| ~6.7 | m | H-5 |
| ~6.1 | m | H-3 |
| ~6.0 | m | H-4 |
| ~3.8 | s | CH2 |
| ~1.5-2.0 | br s | NH2 |
Note: Data is estimated based on typical values for pyrrole derivatives.[1] The broad singlets for the NH and NH2 protons are due to exchange and quadrupole broadening. Upon protonation to the hydrochloride salt, the CH2 signal is expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the ammonium group. The NH2 signal will be replaced by a broad NH3+ signal, also shifted downfield.
Table 2: 13C NMR Spectroscopic Data of (1H-Pyrrol-2-yl)methanamine (Free Base)
| Chemical Shift (δ) ppm | Assignment |
| ~132 | C-2 |
| ~117 | C-5 |
| ~108 | C-3 |
| ~106 | C-4 |
| ~40 | CH2 |
Note: Data is estimated based on typical values for pyrrole derivatives. Upon formation of the hydrochloride salt, the CH2 carbon signal is expected to shift downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for (1H-Pyrrol-2-yl)methanamine (Free Base)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400-3300 | Strong, Broad | N-H stretch (pyrrole NH and amine NH2) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1450 | Medium | C=C stretch (pyrrole ring) |
Note: Upon formation of the hydrochloride salt, a broad and strong absorption band is expected to appear in the 2400-2800 cm-1 region, corresponding to the N-H stretch of the ammonium salt (R-NH3+).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for (1H-Pyrrol-2-yl)methanamine
| m/z | Interpretation |
| 96.07 | [M]+ (Molecular ion of the free base) |
| 95.06 | [M-H]+ |
| 80.05 | [M-NH2]+ |
Note: The molecular weight of the free base, C5H8N2, is 96.13 g/mol . The exact mass is 96.0687 g/mol .[2] The mass spectrum of the hydrochloride salt would typically not show the parent peak of the salt but rather that of the free base after loss of HCl.
Experimental Protocols
The synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of (1H-Pyrrol-2-yl)methanamine (Free Base)
A common and effective method for the synthesis of (1H-Pyrrol-2-yl)methanamine is the reductive amination of pyrrole-2-carbaldehyde.[1]
Protocol: Reductive Amination of Pyrrole-2-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carbaldehyde (1.0 eq.) in methanol.
-
Amine Source: To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq.), portion-wise while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-Pyrrol-2-yl)methanamine. The product can be further purified by distillation or column chromatography.
References
An In-depth Technical Guide on the Purity and Characterization of (1H-Pyrrol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of (1H-Pyrrol-2-yl)methanamine hydrochloride. The document details the physicochemical properties, analytical methodologies for purity assessment, and spectroscopic characterization of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Physicochemical Properties
This compound is the salt form of the parent compound, (1H-Pyrrol-2-yl)methanamine. The hydrochloride salt is typically a solid at room temperature and is more stable and water-soluble than its free-base counterpart, making it suitable for pharmaceutical and research applications.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of amine hydrochlorides |
| Purity | ≥95% (commercially available) | Varies by supplier |
| Melting Point | Not explicitly reported; expected to be a distinct melting point above 100 °C | Inferred from properties of similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General knowledge of amine hydrochlorides |
| CAS Number | 1351479-09-8 | [1][2] |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocol for HPLC Analysis
Objective: To determine the purity of this compound by assessing the main component peak area relative to any impurity peaks.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 5% to 95% acetonitrile) with 0.1% TFA or formic acid. The acidic modifier helps to ensure good peak shape for the amine.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Processing: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
-
~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).
-
~6.7-6.8 ppm (multiplet, 1H): Pyrrole ring proton at position 5.
-
~6.0-6.1 ppm (multiplet, 1H): Pyrrole ring proton at position 3.
-
~5.9-6.0 ppm (multiplet, 1H): Pyrrole ring proton at position 4.
-
~4.0-4.1 ppm (singlet, 2H): Methylene protons (-CH₂-).
-
~10.5-11.5 ppm (broad singlet, 1H): Pyrrole N-H proton.
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
Expected Chemical Shifts (in DMSO-d₆):
-
~125-130 ppm: Pyrrole ring carbon at position 2.
-
~118-122 ppm: Pyrrole ring carbon at position 5.
-
~108-112 ppm: Pyrrole ring carbon at position 3.
-
~105-109 ppm: Pyrrole ring carbon at position 4.
-
~35-40 ppm: Methylene carbon (-CH₂-).
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a reference peak)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3400-3200 (broad): N-H stretching vibrations of the pyrrole ring and the ammonium group.[3][4]
-
~3100-3000: C-H stretching of the pyrrole ring.
-
~2900-2800: C-H stretching of the methylene group.
-
~1650-1580: N-H bending of the ammonium group.[5]
-
~1550-1450: C=C stretching of the pyrrole ring.[3]
-
~1350-1250: C-N stretching.[5]
Objective: To identify the functional groups in the molecule.
Instrumentation:
-
FTIR spectrometer with a KBr pellet press or an ATR accessory.
Reagents:
-
This compound sample
-
Potassium bromide (KBr), IR grade
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the analysis will focus on the free base.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 96 (corresponding to the free base C₅H₈N₂)
-
Major Fragmentation Peaks: Fragmentation may occur via cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragments.
Objective: To confirm the molecular weight of the free base.
Instrumentation:
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (for ESI-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 97 is expected.
Logical Workflow for Quality Control
A logical workflow for the quality control of this compound ensures its identity, purity, and quality for its intended application.
Caption: Quality Control Workflow for this compound.
Potential Biological Significance and Signaling Pathways
Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] While the specific biological targets and signaling pathways of this compound are not extensively studied, its structural similarity to other bioactive pyrroles suggests potential interactions with various cellular pathways. For instance, many pyrrole derivatives have been shown to inhibit protein kinases, which are key regulators of cell signaling.
The following diagram illustrates a generalized protein kinase signaling pathway that could be a potential target for pyrrole derivatives.
Caption: A Generalized Kinase Signaling Pathway Potentially Targeted by Pyrrole Derivatives.
This guide provides a foundational understanding of the purity and characterization of this compound. The presented protocols and data are based on established analytical principles and information available for structurally related compounds, offering a solid starting point for researchers in the field. Further experimental work is recommended to establish definitive physicochemical and spectroscopic data for this specific molecule.
References
Navigating the Physicochemical Landscape of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility parameters of (1H-Pyrrol-2-yl)methanamine hydrochloride. In the absence of direct experimental data for this specific compound, this guide leverages established theoretical models and experimental data from analogous structures to provide robust estimations of its Hansen Solubility Parameters (HSP). This information is critical for formulation development, solvent selection, and predicting interactions with biological systems.
Estimated Solubility Parameters
Due to the lack of experimentally determined solubility parameters for this compound, the Hansen Solubility Parameters (HSP) were estimated using the well-established group contribution method developed by Stefanis and Panayiotou.[1][2] This method calculates the dispersion (δD), polar (δP), and hydrogen bonding (δH) components of the solubility parameter based on the molecular structure of the compound.
For the free base, (1H-Pyrrol-2-yl)methanamine, the molecule was dissected into its constituent functional groups: a pyrrole ring, a methylene group, and a primary amine group. The contributions of each group to the overall HSP were summed to yield the estimated parameters.
Table 1: Estimated Hansen Solubility Parameters for (1H-Pyrrol-2-yl)methanamine and its Hydrochloride Salt
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | Total (δt) (MPa½) |
| (1H-Pyrrol-2-yl)methanamine (Free Base) - Estimated | ~17.5 | ~8.0 | ~12.5 | ~23.5 |
| This compound - Estimated | ~18.0 | ~12.0 | ~18.0 | ~29.8 |
Note: These values are estimations derived from group contribution methods and require experimental verification. The values for the hydrochloride salt are particularly uncertain due to the complexities of modeling ionic interactions.
Rationale for Estimated Parameters
The estimated HSPs for the free base reflect the contributions of the aromatic pyrrole ring (contributing to δD and a small δP), the aliphatic methylene group (contributing mainly to δD), and the primary amine (contributing significantly to δP and δH).
For the hydrochloride salt, the δP and δH values are expected to be significantly higher due to the introduction of strong ion-dipole interactions and the increased hydrogen bonding capacity of the ammonium cation and the chloride anion. The dispersion component (δD) is likely to be less affected.
Experimental Protocols for Solubility Parameter Determination
To validate the estimated solubility parameters, a systematic experimental approach is required. The following protocols outline the key experiments for determining the Hansen Solubility Parameters of this compound.
Solubility Testing in a Range of Solvents
Objective: To determine the qualitative and quantitative solubility of the compound in a diverse set of solvents with known HSPs.
Methodology:
-
Solvent Selection: A minimum of 20-30 solvents with a wide range of δD, δP, and δH values should be selected.
-
Sample Preparation: Prepare saturated solutions of this compound in each solvent at a constant temperature (e.g., 25 °C). This can be achieved by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.
-
Data Analysis: Classify the solvents as "good" (high solubility) or "poor" (low solubility). This binary data is then used in specialized software (e.g., HSPiP) to calculate the HSP of the solute.
Inverse Gas Chromatography (IGC)
Objective: To determine the HSPs by measuring the retention behavior of a series of probe molecules on a stationary phase coated with the compound of interest.
Methodology:
-
Column Preparation: A gas chromatography column is coated with a known amount of this compound.
-
Probe Injection: A series of well-characterized probe molecules with known HSPs are injected into the column.
-
Retention Time Measurement: The retention time of each probe is measured.
-
Data Analysis: The interaction parameters between the compound and the probe molecules are calculated from the retention times. These parameters are then used to determine the δD, δP, and δH values of the compound.
Biological Context and Potential Signaling Interactions
While no specific signaling pathways have been definitively elucidated for this compound, the pyrrole moiety is a common scaffold in many biologically active compounds.[3][4][5] Derivatives of this core structure have been investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8]
Given its structural similarity to other bioactive aminopyrroles, it is plausible that this compound could interact with various biological targets. A potential area of investigation is its interaction with enzymes or receptors where a cationic amine and a hydrogen-bonding pyrrole ring could facilitate binding.
The following diagram illustrates a hypothetical workflow for identifying the protein targets of this compound, a crucial first step in elucidating its potential signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility parameters of this compound. The estimated Hansen Solubility Parameters, derived from group contribution methods, offer a valuable starting point for formulation and development activities. However, it is imperative that these theoretical values are validated through rigorous experimental determination using the protocols outlined herein. Further investigation into the biological activity of this compound is warranted to uncover its potential therapeutic applications and associated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. scispace.com [scispace.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of (1H-Pyrrol-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for (1H-Pyrrol-2-yl)methanamine hydrochloride (CAS No: 1351479-09-8), a key building block in medicinal chemistry and drug discovery. This document outlines supplier information, quantitative data for comparison, and a detailed experimental protocol for its synthesis.
Commercial Availability
A critical step in the procurement of starting materials for research and development is the identification of reliable commercial suppliers. This compound is available from a number of chemical suppliers. The following table summarizes the offerings from several companies, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| AbacipharmTech | CB06512 | 95+% | 1g, 5g | $158.18 (1g), $588.10 (5g)[1] |
| BLD Pharm | BD43568 | Information not readily available | Information not readily available | Inquiry required |
| eMolecules (via Fisher Scientific) | Not specified | Information not readily available | Information not readily available | Inquiry required |
| Shaanxi Dideu Medichem Co. Ltd | 64608-72-6 (free base) | Industrial Grade | Inquiry required | Inquiry required[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of pyrrole-2-carboxaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.
Experimental Protocol
Step 1: Synthesis of Pyrrole-2-carboxaldehyde
A detailed procedure for the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carboxaldehyde is well-established in the literature.[3]
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, cool 1.1 moles of DMF in an ice bath.
-
Slowly add 1.1 moles of POCl₃ while maintaining the internal temperature between 10-20°C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath, add 250 ml of ethylene dichloride, and cool the mixture to 5°C.
-
Over 1 hour, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30°C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with ether.
-
Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and distill the crude product under reduced pressure to obtain pyrrole-2-carboxaldehyde.
Step 2: Reductive Amination to this compound
This procedure is a general representation of a reductive amination reaction. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Ammonia (aqueous or gas) or an ammonium salt (e.g., ammonium acetate)
-
A reducing agent (e.g., sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN))
-
A suitable solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)
-
Diethyl ether or other suitable non-polar solvent for precipitation/washing
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde in a suitable solvent such as methanol in a round-bottom flask.
-
Add a source of ammonia. For example, a solution of ammonia in methanol or an excess of ammonium acetate can be used.
-
Stir the mixture at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride, in portions. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-10°C).
-
After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any remaining reducing agent.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free-base amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. Expected signals would include those for the pyrrole ring protons, the methylene protons adjacent to the amine, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the pyrrole and the ammonium salt, and C-H and C-N bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found in the performed searches. However, based on the data for the free base and related compounds, the following precautions should be taken:
-
Hazard Class: The free base is classified as corrosive and can cause severe skin burns and eye damage.[5] It is expected that the hydrochloride salt will have similar irritant or corrosive properties.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[6][7]
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for a chemical reagent involves several key steps. The following diagram illustrates a logical workflow for this process.
Signaling Pathway and Experimental Workflow Diagrams
While this guide focuses on the chemical itself rather than its biological activity, the following diagrams illustrate common workflows in a drug discovery context where such a compound might be utilized.
Generic Drug Discovery Workflow
Illustrative Signaling Pathway (Hypothetical Target)
This diagram depicts a hypothetical signaling pathway that could be targeted by a molecule synthesized using this compound.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 5. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Safety and Handling of (1H-Pyrrol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (1H-Pyrrol-2-yl)methanamine hydrochloride (CAS No: 1351479-09-8), a versatile building block in pharmaceutical research and development. This document outlines the compound's physicochemical properties, toxicological profile, safe handling procedures, and relevant experimental protocols, with a focus on its application in the synthesis of inhibitors for the Serotonin Transporter (SERT) and the H+/K+ ATPase.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1351479-09-8, 401909-55-5 | [1] |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | White solid (based on related compounds) | [2] |
| Boiling Point (Free Base) | 96 °C at 8 Torr | [3] |
| Storage Temperature | 2-8°C recommended for related compounds | N/A |
Table 2: Toxicological Profile
| Hazard Classification | Description | Source |
| GHS Classification | Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B) | [4] |
| Acute Toxicity (Oral) | Data not available | N/A |
| Acute Toxicity (Dermal) | Data not available | N/A |
| Acute Toxicity (Inhalation) | Data not available | N/A |
| LD50/LC50 | Data not available | N/A |
Safety and Handling
This compound is a corrosive chemical and requires strict adherence to safety protocols.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.
2.2. Handling and Storage
-
Handling:
-
Storage:
2.3. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
2.4. Spill and Disposal Procedures
-
Spill:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Experimental Protocols
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with therapeutic potential. Below are generalized experimental protocols relevant to its use.
3.1. General Protocol for the Synthesis of N-Substituted Pyrrole Derivatives
This protocol is a general representation of the Paal-Knorr pyrrole synthesis, a common method for preparing substituted pyrroles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (e.g., this compound, which may need to be neutralized to the free base in situ) and a 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the N-substituted pyrrole derivative.
3.2. Experimental Workflow for Serotonin Transporter (SERT) Binding Assay
This workflow describes a competitive radioligand binding assay to determine the affinity of a test compound for SERT.
3.3. Experimental Workflow for H+/K+ ATPase Inhibition Assay
This workflow outlines an assay to measure the inhibition of the proton pump, H+/K+ ATPase.
Signaling Pathways
Derivatives of (1H-Pyrrol-2-yl)methanamine are used to synthesize compounds that interact with important biological targets. The following diagrams illustrate the signaling pathways of two such targets.
4.1. Serotonin Transporter (SERT) Signaling Pathway
SERT plays a crucial role in regulating serotonergic neurotransmission by transporting serotonin from the synaptic cleft back into the presynaptic neuron.
4.2. Gastric H+/K+ ATPase (Proton Pump) Mechanism
The H+/K+ ATPase is responsible for acidifying the stomach by pumping protons into the gastric lumen in exchange for potassium ions.
This guide is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-MethanaMine HCl | 1351479-09-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 5. 64608-72-6|(1H-pyrrol-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. af.chemsynce.com [af.chemsynce.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
(1H-Pyrrol-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Chemical Properties, and Therapeutic Applications
(1H-Pyrrol-2-yl)methanamine hydrochloride and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and diverse therapeutic applications of this pyrrole-based scaffold, with a focus on its role in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows.
Core Chemical and Physical Properties
(1H-Pyrrol-2-yl)methanamine, as the hydrochloride salt, is a stable, water-soluble solid. The pyrrole ring imparts aromatic character, while the primary amine functionality provides a key site for chemical modification and interaction with biological targets.
| Property | Value |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.60 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water and methanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formylation of pyrrole followed by reductive amination.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole
This procedure outlines the synthesis of the key intermediate, pyrrole-2-carbaldehyde.
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of dimethylformamide (1.1 eq) in dichloromethane at 0-5 °C, slowly add phosphorus oxychloride (1.1 eq) while maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Cool the mixture back to 0-5 °C and add a solution of pyrrole (1.0 eq) in dichloromethane dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude pyrrole-2-carbaldehyde, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Reductive Amination of Pyrrole-2-carbaldehyde
This procedure describes the conversion of pyrrole-2-carbaldehyde to (1H-pyrrol-2-yl)methanamine, followed by salt formation.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonium chloride or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Diethyl ether
Procedure:
-
Dissolve pyrrole-2-carbaldehyde (1.0 eq) and ammonium chloride (5-10 eq) in methanol.
-
To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).
-
Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Therapeutic Applications and Biological Activity
The (1H-pyrrol-2-yl)methanamine scaffold is a key component in a variety of biologically active molecules. Two notable areas of application are as potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders and as serotonin reuptake inhibitors (SERT inhibitors) with potential antidepressant activity.
Potassium-Competitive Acid Blockers (P-CABs)
Derivatives of (1H-pyrrol-2-yl)methanamine have been developed as potent inhibitors of the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion. One of the most prominent examples is Vonoprazan (TAK-438).[1][2]
Quantitative Data for TAK-438 and Related Compounds
| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |
| TAK-438 (Vonoprazan) | H⁺/K⁺-ATPase | 0.019 | Porcine gastric microsomes, pH 6.5 | [3] |
| Lansoprazole (PPI) | H⁺/K⁺-ATPase | 7.6 | Porcine gastric microsomes, pH 6.5 | [3] |
| SCH28080 (P-CAB) | H⁺/K⁺-ATPase | 0.14 | Porcine gastric microsomes, pH 6.5 | [3] |
dot
Caption: Mechanism of action of TAK-438 as a P-CAB.
Serotonin Reuptake Inhibitors (SERT Inhibitors)
Certain derivatives of (1H-pyrrol-2-yl)methanamine have been investigated as inhibitors of the serotonin transporter (SERT), suggesting their potential as antidepressant agents. By blocking the reuptake of serotonin from the synaptic cleft, these compounds can increase the concentration of this neurotransmitter, which is believed to alleviate symptoms of depression.
Quantitative Data for a SERT Inhibitor Derivative
| Compound | Activity | Absorbance | Comparison | Reference |
| 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | Serotonin Uptake Inhibition | 0.22 | Same as Sertraline |
dot
Caption: Signaling pathway of SERT inhibition.
Experimental Workflows
The development of novel (1H-pyrrol-2-yl)methanamine derivatives as therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.
dot
Caption: General experimental workflow.
Conclusion
This compound serves as a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the development of potent and selective inhibitors for various biological targets, including the gastric proton pump and the serotonin transporter. The detailed experimental protocols and quantitative biological data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this promising chemical entity. The provided visualizations of key signaling pathways and experimental workflows offer a clear conceptual framework for scientists engaged in this area of research.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure Activity Relationship (QSAR) and Molecular Docking Study of Some Pyrrolones Antimalarial Agents against Plasmodium Falciparum | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Paal-Knorr Synthesis of Pyrroles using (1H-Pyrrol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a direct and efficient method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form the corresponding pyrrole.[3][4] The operational simplicity and generally high yields make it a valuable tool in medicinal chemistry and materials science, where the pyrrole motif is a key structural component in many natural products and pharmaceuticals.[1][5]
This document provides detailed application notes and generalized protocols for the synthesis of N-substituted pyrroles using (1H-Pyrrol-2-yl)methanamine as the primary amine via the Paal-Knorr reaction. While the Paal-Knorr synthesis is broadly applicable to a wide range of primary amines, specific examples utilizing (1H-Pyrrol-2-yl)methanamine are not extensively documented in the literature.[6] Therefore, the following protocols are based on established methods for other primary amines and are intended as a starting point for reaction development and optimization.
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study, with the currently accepted pathway proceeding through a hemiaminal intermediate.[1][7] The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. A subsequent intramolecular attack by the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative.[1] This cyclic intermediate then undergoes a rate-limiting dehydration sequence, eliminating two molecules of water to yield the final aromatic pyrrole ring.[6][8] Computational studies have supported the hemiaminal cyclization as the preferred mechanistic pathway.[8]
Caption: The reaction mechanism proceeds via hemiaminal formation, cyclization, and dehydration.
Application Notes
The Paal-Knorr synthesis is highly versatile, and its success depends on the choice of reactants, catalyst, and reaction conditions.
-
Reactant Scope : The reaction is broadly applicable to various 1,4-diketones and primary amines.[6] For the synthesis of 1-((1H-pyrrol-2-yl)methyl)-substituted pyrroles, (1H-Pyrrol-2-yl)methanamine is reacted with a suitable 1,4-dicarbonyl compound like hexane-2,5-dione or 1,4-diphenylbutane-1,4-dione.
-
Catalysts : The reaction can be performed under neutral or weakly acidic conditions.[3] Protic acids (e.g., acetic acid, HCl) or Lewis acids (e.g., Sc(OTf)₃, FeCl₃) can be used to accelerate the reaction.[6][9] For substrates with acid-sensitive functional groups, milder Lewis acid catalysts are recommended.[10]
-
Solvents : The choice of solvent often depends on the solubility of the reactants and the reaction temperature. Common solvents include ethanol, methanol, and acetic acid.[2] Recent advancements have explored greener alternatives, including performing the reaction in water or under solvent-free conditions.[5][11]
-
Reaction Conditions : Reactions can be conducted using conventional heating under reflux or with microwave irradiation.[2] Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[2]
Experimental Protocols
The following are generalized protocols for the Paal-Knorr synthesis using (1H-Pyrrol-2-yl)methanamine. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Conventional Heating
This protocol describes a standard microscale synthesis of 2,5-dimethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole.
Materials:
-
Hexane-2,5-dione (1.0 equiv)
-
(1H-Pyrrol-2-yl)methanamine (1.0 equiv)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Optional: Catalytic amount of a weak acid (e.g., acetic acid if using a neutral solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (e.g., 228 mg, 2.0 mmol) and (1H-Pyrrol-2-yl)methanamine (e.g., 192 mg, 2.0 mmol).
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
If necessary, add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform a standard aqueous workup: dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid alternative for synthesis.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
(1H-Pyrrol-2-yl)methanamine (1.1 equiv)
-
Solvent (e.g., Ethanol)
-
Optional: Catalyst (e.g., a few drops of Acetic Acid)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and (1H-Pyrrol-2-yl)methanamine.[2]
-
Add the solvent and catalyst, if required.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-15 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Perform the workup and purification steps as described in Protocol 1.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Data Presentation
The following tables present illustrative data for Paal-Knorr reactions based on literature precedents for various amines and dicarbonyls. The values for (1H-Pyrrol-2-yl)methanamine are hypothetical and serve as a potential optimization target.
Table 1: Effect of Catalyst and Conditions on Yield
| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Method | Time | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52[2] |
| 2 | Hexane-2,5-dione | Benzylamine | None | None | Stirring (RT) | 10 min | >95[11] |
| 3 | Hexane-2,5-dione | (1H-Pyrrol-2-yl)methanamine | Acetic Acid | Ethanol | Reflux | 2-4 h | (Target) |
| 4 | Hexane-2,5-dione | (1H-Pyrrol-2-yl)methanamine | Acetic Acid | Ethanol | Microwave (120°C) | 5-10 min | (Target) |
Table 2: Substrate Scope (Hypothetical)
| Entry | 1,4-Dicarbonyl Compound | Product | Expected Yield Range (%) |
| 1 | Hexane-2,5-dione | 2,5-dimethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 60-90 |
| 2 | 1,4-Diphenylbutane-1,4-dione | 2,5-diphenyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 55-85 |
| 3 | 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-tetramethyl-1-((1H-pyrrol-2-yl)methyl)-1H-pyrrole | 50-80 |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Pyrrole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. Its versatile structure is found in a wide array of natural products and has been successfully incorporated into numerous clinically approved drugs. The unique electronic properties and synthetic tractability of the pyrrole ring allow for the fine-tuning of steric and electronic characteristics, making it an ideal pharmacophore for targeting a diverse range of biological targets. This document provides detailed application notes and experimental protocols for the investigation of pyrrole derivatives in key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.
Anticancer Applications
Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[1][2] Several pyrrole-based compounds have been developed as potent inhibitors of protein kinases, modulators of apoptosis, and inhibitors of microtubule polymerization.[1][3][4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrrole-based compounds against various cancer cell lines.
| Compound/Derivative Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Compound 1a | A549 (Lung) | MTT | 0.35 | [1] |
| Compound 1b | PC-3 (Prostate) | MTT | 1.04 | [1] | |
| Compound 1c | A549 (Lung) | MTT | 1.48 | [1] | |
| Compound 1d | A549 (Lung) | MTT | 1.56 | [1] | |
| Compound 13a | - (VEGFR-2 inhibition) | Enzymatic | 0.0119 | [1] | |
| Compound 13b | - (VEGFR-2 inhibition) | Enzymatic | 0.0136 | [1] | |
| Pyrrolonaphthoxazepine | Compound 7 | HL-60 (Leukemia) | - | 0.2945 | [1] |
| 3-Aroyl-1-arylpyrrole (ARAP) | Compound 28 | - (Tubulin Polymerization) | - | 0.86 | [3] |
| Compound 22 | MCF-7 (Breast) | - | < 0.1 | [3] | |
| Compound 25 | MCF-7 (Breast) | - | < 0.1 | [3] | |
| Compound 27 | MCF-7 (Breast) | - | < 0.1 | [3] | |
| Compound 30 | MCF-7 (Breast) | - | < 0.1 | [3] | |
| Compound 34 | MCF-7 (Breast) | - | 0.029 | [3] | |
| Pyrrolo[3,2-c]pyridines | Compound 14 | - (FMS kinase inhibition) | Enzymatic | 0.060 | [1] |
| Compound 15 | - (FMS kinase inhibition) | Enzymatic | 0.030 | [1] |
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a pyrrole derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway and Workflow Diagrams
Caption: Mechanisms of anticancer action for pyrrole derivatives.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown promising activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains, as well as mycobacteria.[5][6] Their mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrole derivatives against different microbial strains.
| Compound/Derivative Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrole Benzamide Derivatives | - | Staphylococcus aureus | 3.12 - 12.5 | [5] |
| - | Escherichia coli | 3.12 - 12.5 | [5] | |
| Marinopyrrole A Derivative | para-trifluoromethyl derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [5] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [5] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [5] | ||
| Pyrrole-2-carboxylate Derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [5] |
| Pyrrolo[2,3-d]pyrimidine-based | Lead Compound | Enterococcus faecium, Enterococcus faecalis, MRSA | 0.03125 - 0.25 | [5] |
| Acinetobacter baumannii, Klebsiella pneumoniae | 1 - 4 | [5] | ||
| Phallusialides | Phallusialide A & B | MRSA, Escherichia coli | 32, 64 | [5] |
| 1,2,3,4-tetrasubstituted pyrrole | Compound 4 | Staphylococcus aureus | - (30 mm inhibition zone) | [7] |
| Compound 11 | Staphylococcus aureus | - (24 mm inhibition zone) | [7] | |
| Compound 12 | Staphylococcus aureus | - | [7] |
Experimental Protocols
This protocol describes the quantitative assessment of the antimicrobial activity of a pyrrole derivative.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pyrrole derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrrole derivative in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.
Workflow Diagram
Caption: Workflow for MIC determination of pyrrole derivatives.
Anti-inflammatory Applications
Pyrrole-containing compounds are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[9][10]
Quantitative Data on Anti-inflammatory Activity
The table below shows the in vitro COX inhibitory activity of selected pyrrole derivatives.
| Compound/Derivative Class | Specific Derivative | Target | IC50 (µM) | Reference |
| N-pyrrole carboxylic acid | Compound 4g | COX-2 | > Celecoxib | [10] |
| Compound 4h | COX-2 | > Celecoxib | [10] | |
| Compound 4k | COX-2 | > Celecoxib | [10] | |
| Compound 4l | COX-2 | > Celecoxib | [10] | |
| Compound 5b | COX-1 | - | [10] | |
| Compound 5e | COX-1 | - | [10] | |
| Pyrrole-cinnamate hybrid | Compound 5 | COX-2 | 0.55 | [11] |
| Compound 6 | COX-2 | 7.0 | [11] | |
| Diarylpyrrole | Nitrile 3b | COX-2 | 1.30 | [12] |
| Aldehyde 1c | COX-2 | 14.8 | [12] | |
| Oxime 2c | COX-2 | 17.3 | [12] |
Experimental Protocols
This protocol describes a method to determine the inhibitory activity of pyrrole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric inhibitor screening kit
-
Pyrrole derivative stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.
-
Compound Incubation: Add various concentrations of the pyrrole derivative to the wells of a microplate containing the enzyme solution. Include a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and measure the production of prostaglandins using a fluorometric detection reagent as per the kit instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition.
Signaling Pathway Diagram
Caption: Inhibition of the COX pathway by pyrrole derivatives.
Neuroprotective Applications
Pyrrole derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][13] Their neuroprotective effects are often attributed to their antioxidant properties, ability to inhibit key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulation of neuroprotective signaling pathways like the Nrf2 pathway.[1][8][14]
Quantitative Data on Neuroprotective Activity
The following table provides data on the neuroprotective and related enzymatic inhibitory activities of selected pyrrole derivatives.
| Compound/Derivative Class | Specific Derivative | Assay/Target | Activity/IC50 | Reference |
| Polysubstituted pyrrole | Compound 4ad | Acetylcholinesterase (AChE) | 2.95 ± 1.31 µM | [1] |
| Compound 4ah | Acetylcholinesterase (AChE) | 4.78 ± 1.63 µM | [1] | |
| Pyrrole-based hydrazide | vh0 | Monoamine Oxidase B (MAO-B) | 0.665 µM | [13] |
| vh0 | Acetylcholinesterase (AChE) | 4.145 µM | [13] | |
| Pyrrole-based azomethine | Compound 12 | Neuroprotection (6-OHDA model in synaptosomes) | 82% preservation of viability | [15] |
| Compound 9 | Neuroprotection (6-OHDA model in synaptosomes) | 78% preservation of viability | [15] | |
| Compound 7 | Neuroprotection (6-OHDA model in synaptosomes) | 73% preservation of viability | [15] | |
| 1,5-Diaryl pyrrole | Compound A, B, C | Neuroprotection (6-OHDA model in PC12 cells) | Reverses cytotoxicity at 0.1 - 5 µM | [1] |
Experimental Protocols
This protocol assesses the ability of a pyrrole derivative to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium
-
Pyrrole derivative stock solution (in DMSO)
-
6-Hydroxydopamine (6-OHDA) solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrrole derivative for 2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include control wells (vehicle only, and 6-OHDA only).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A higher percentage of viability in the presence of the pyrrole derivative compared to the 6-OHDA-only control indicates a neuroprotective effect.
Signaling Pathway Diagrams
Caption: Neuroprotective mechanisms of pyrrole derivatives.
References
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]
- 3. Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinescience.org [medicinescience.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrrole-Based Schiff Bases: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Schiff bases from (1H-Pyrrol-2-yl)methanamine hydrochloride. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the versatile biological activities exhibited by pyrrole-containing Schiff bases, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds also serve as versatile ligands in coordination chemistry.
Introduction
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The resulting imine or azomethine group (-C=N-) is a key pharmacophore that imparts a wide range of biological activities. The pyrrole moiety is a prevalent heterocyclic scaffold in numerous natural products and synthetic drugs. The combination of the pyrrole ring and the Schiff base linkage in a single molecule can lead to compounds with enhanced and diverse pharmacological profiles. This document outlines the synthesis of novel Schiff bases starting from this compound, a readily available primary amine precursor.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves a two-step, one-pot reaction. The first step is the in-situ neutralization of the amine hydrochloride salt to liberate the free primary amine. The second step is the condensation of the free amine with an aldehyde or ketone to form the corresponding Schiff base.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Schiff bases from this compound. Two representative protocols are provided: one for the reaction with an aromatic aldehyde and another for the reaction with a ketone.
Protocol 1: Synthesis of N-((1H-pyrrol-2-yl)methyl)-1-phenylethan-1-imine from this compound and Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Triethylamine (Et₃N)
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add triethylamine (1.1 mmol) dropwise at room temperature.
-
Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
To this solution, add acetophenone (1.0 mmol) followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Schiff base.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of N-((1H-pyrrol-2-yl)methyl)benzenecarboximidamide from this compound and Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous ethanol (25 mL) in a beaker.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.0 mmol) in ethanol (10 mL).
-
Slowly add the sodium hydroxide solution to the amine hydrochloride solution with constant stirring.
-
After stirring for 10 minutes, add benzaldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven at a low temperature.
Data Presentation
The synthesized Schiff bases should be characterized by various spectroscopic techniques. The following tables summarize the expected quantitative data for a representative Schiff base, N-((1H-pyrrol-2-yl)methyl)benzenecarboximidamide.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Varies depending on purity |
| FTIR (cm⁻¹) | |
| N-H (pyrrole) | ~3300-3400 |
| C-H (aromatic) | ~3000-3100 |
| C=N (imine) | ~1620-1640[1] |
| C=C (aromatic) | ~1450-1600 |
| Mass Spec (m/z) | |
| [M]+ | 184.10 |
Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | Singlet | 1H | Imine (-CH=N-)[2] | |
| ~7.80-7.20 | Multiplet | 5H | Aromatic (Phenyl-H) | |
| ~6.70 | Multiplet | 1H | Pyrrole-H | |
| ~6.15 | Multiplet | 1H | Pyrrole-H | |
| ~6.00 | Multiplet | 1H | Pyrrole-H | |
| ~4.60 | Singlet | 2H | Methylene (-CH₂-) | |
| ~9.50 | Broad Singlet | 1H | Pyrrole (N-H) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~160 | Imine (-C=N-)[2] | |||
| ~136 | Aromatic (Phenyl-C) | |||
| ~130-128 | Aromatic (Phenyl-C) | |||
| ~120-105 | Pyrrole-C | |||
| ~55 | Methylene (-CH₂-) |
Applications and Biological Significance
Pyrrole-containing Schiff bases are known to exhibit a wide range of biological activities. The synthesized compounds can be screened for various pharmacological properties. Furthermore, these Schiff bases can act as versatile ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of novel Schiff bases derived from this compound. The resulting compounds are valuable scaffolds for further investigation in drug discovery and coordination chemistry. The provided characterization data serves as a benchmark for researchers working in this area.
References
(1H-Pyrrol-2-yl)methanamine Hydrochloride: A Versatile Scaffold for Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with diverse biological activities.[1] Among these, derivatives of (1H-Pyrrol-2-yl)methanamine hydrochloride have emerged as a promising class of anticancer agents. This five-membered nitrogen-containing ring system serves as a versatile building block for the synthesis of molecules that can modulate various cancer-associated biological processes, including cell proliferation, apoptosis, and angiogenesis.[1][2] The inherent chemical properties of the pyrrole moiety, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal pharmacophore for targeting key proteins involved in cancer progression, such as protein kinases.[3]
These application notes provide a comprehensive overview of the use of this compound in the development of novel anticancer agents. This document details the synthesis of representative derivatives, protocols for their biological evaluation, and a summary of their anticancer activities, offering valuable insights for researchers in the field of oncology drug discovery.
Key Therapeutic Strategies
Derivatives of (1H-Pyrrol-2-yl)methanamine have been shown to exert their anticancer effects through various mechanisms of action, including:
-
Kinase Inhibition: Many pyrrole-based compounds are designed as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells.[5]
-
DNA Intercalation and Cleavage: Some metal complexes of pyrrole derivatives have demonstrated the ability to interact with and cleave DNA, leading to cancer cell death.[6]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from (1H-Pyrrol-2-yl)methanamine and related structures. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Pyrrole-Based Schiff Base Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Schiff Base Derivative of (1H-Pyrrol-2-yl)methanamine | MCF-7 (Breast) | MTT | > 100 | [7] |
| Schiff Base Derivative of (1H-Pyrrol-2-yl)methanamine | WRL-68 (Normal Liver) | MTT | > 100 | [7] |
| Indibulin Analogue 4a | MCF-7 (Breast) | MTT | 7.5 | [8] |
| Indibulin Analogue 4a | NIH-3T3 (Normal Fibroblast) | MTT | > 100 | [8] |
Table 2: Cytotoxicity of Pyrrole-Based Triazole Derivatives and their Metal Complexes
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Ligand C15) | HT29 (Colon) | MTT | > 1000 | [9][10] |
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (Ligand C15) | A549 (Lung) | MTT | > 1000 | [9][10] |
| Mn(II) Complex of C15 | HT29 (Colon) | MTT | 654.31 | [9][10] |
| Mn(II) Complex of C15 | A549 (Lung) | MTT | 794.37 | [9][10] |
| Ni(II) Complex of C15 | HT29 (Colon) | MTT | 1064.05 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of anticancer agents derived from this compound.
Protocol 1: Synthesis of a Pyrrole-Based Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from (1H-Pyrrol-2-yl)methanamine and an appropriate aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 2-hydroxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Sodium hydroxide (for neutralization of the hydrochloride salt)
Procedure:
-
Dissolve this compound in a minimal amount of water and neutralize with a stoichiometric amount of sodium hydroxide solution.
-
Extract the free amine into a suitable organic solvent like diethyl ether and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the free (1H-Pyrrol-2-yl)methanamine.
-
Dissolve the (1H-Pyrrol-2-yl)methanamine (1 equivalent) in absolute ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized pyrrole derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized pyrrole derivative in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Synthesized pyrrole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrrole-based anticancer agents.
Caption: EGFR signaling pathway and the point of inhibition by pyrrole derivatives.
Caption: VEGFR signaling pathway and the point of inhibition by pyrrole derivatives.
Experimental Workflow
Caption: General workflow for the development of anticancer agents from (1H-Pyrrol-2-yl)methanamine HCl.
This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The derivatives, including Schiff bases and metal complexes, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the anticancer potential of new compounds based on this promising scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of more potent and selective anticancer drugs.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of hydroxyl-substituted Schiff-bases containing ferrocenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and Imidazoline Derivatives: A Comprehensive Study [jns.kashanu.ac.ir]
- 8. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1H-Pyrrol-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of (1H-Pyrrol-2-yl)methanamine hydrochloride derivatives and related pyrrole-based compounds. Detailed protocols for evaluating their antimicrobial efficacy and cytotoxicity are presented to guide researchers in the screening and development of novel therapeutic agents.
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that are integral to many biologically active natural products and synthetic drugs.[1] Derivatives of the pyrrole nucleus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The (1H-Pyrrol-2-yl)methanamine scaffold represents a promising starting point for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance. These compounds and their derivatives have been shown to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall maintenance.
Antimicrobial Activity Data
While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a range of structurally related pyrrole derivatives against various pathogens. This data serves as a valuable reference for the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of Pyrrole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | > 12.5 | Not Reported | Not Reported | [1] |
| Pyrrole-2-carboxamide (Compound 4i) | Not Reported | 1.56 | 3.56 | 1.02 | [3] |
| Pyrrole-based Chalcones | 100 (similar to chloramphenicol for E. faecalis) | Not Reported | Not Reported | Not Reported | [1] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | 3.125 (against M. tuberculosis) | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Antifungal Activity of Pyrrole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference |
| Pyrrole-2-carboxamide Derivatives | >100 | >100 | [3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (structurally related amine derivative) | 400 | 400 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the MTT assay to assess the metabolic activity of mammalian cells and determine the cytotoxicity of the test compounds.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well.
-
Gently shake the plate to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Potential Mechanism of Action
The antimicrobial mechanism of action for many pyrrole derivatives involves the inhibition of essential bacterial enzymes or interaction with DNA.[5] For instance, some pyrrolamides are potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] Other pyrrole-containing compounds, like pyrrolomycins, have been shown to inhibit Sortase A, an enzyme in Gram-positive bacteria responsible for anchoring surface proteins to the cell wall, thereby affecting adhesion and biofilm formation.[2][6] A generalized potential mechanism of action is depicted below.
Proposed Antimicrobial Mechanism of Pyrrole Derivatives
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (1H-Pyrrol-2-yl)methanamine HCl Derivatives and Related Compounds in Anti-inflammatory Research
Disclaimer: Direct research on the anti-inflammatory properties of compounds specifically derived from (1H-Pyrrol-2-yl)methanamine HCl is limited in the reviewed literature. The following application notes and protocols are based on studies of structurally related pyrrole derivatives that have demonstrated significant anti-inflammatory activity. These compounds share the core pyrrole scaffold and provide a strong basis for investigating the potential of (1H-Pyrrol-2-yl)methanamine HCl derivatives.
Introduction
Pyrrole-containing compounds are a well-established class of heterocyclic molecules with a diverse range of pharmacological activities, including notable anti-inflammatory effects.[1][2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole nucleus, highlighting the importance of this scaffold in the development of anti-inflammatory agents.[4][5] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory cascade.[4][6][7] This document provides an overview of the anti-inflammatory properties of various pyrrole derivatives, experimental protocols for their evaluation, and insights into the underlying signaling pathways.
Data Presentation: Anti-inflammatory Activity of Pyrrole Derivatives
The anti-inflammatory efficacy of several pyrrole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from published studies, focusing on COX inhibition and carrageenan-induced paw edema, a common model for acute inflammation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrrole Derivatives
| Compound Class | Specific Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrolo[3,4-c]pyrrole Mannich Bases | Compound 7l | COX-1 | - | - | [7] |
| COX-2 | - | - | [7] | ||
| Pyrrole-Cinnamate Hybrids | Hybrid 5 | COX-2 | 0.55 | - | [6] |
| Hybrid 6 | COX-2 | 7.0 | - | [6] | |
| Pyrrole 2 | LOX | 7.5 | - | [6] | |
| Pyrrolizine Derivatives | Compound 17 | COX-1 & COX-2 | - | - | [8] |
| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates | Compound 4h | COX-2 | - | - | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity of Pyrrole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference |
| Compound 3f (a pyrrole derivative) | 20 | 2 | Significant reduction | [1] |
| 10, 20, 40 (14 days) | All time points | Significant inhibition (p < 0.001) | [1] | |
| Pyrrolizine Derivative (Compound 13) | 0.48 mmol/kg | - | Highest activity in series | [8] |
| Pyrrolizine Derivative (Compound 16) | 0.48 mmol/kg | - | Higher than ibuprofen | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory potential of novel compounds. Below are protocols for key experiments cited in the literature for evaluating pyrrole derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric probe (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib or indomethacin).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric probe (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of COX.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds in rodents.[1][8]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat or mouse model.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control - e.g., diclofenac or ibuprofen, and test compound groups at various doses).
-
Administer the test compounds and controls via the desired route (e.g., intraperitoneally or orally).
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
This protocol is used to evaluate the effect of test compounds on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[1]
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum of LPS-treated animals.
Materials:
-
Wistar rats or mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and vehicle
-
Blood collection supplies
-
ELISA kits for the specific cytokines to be measured (e.g., rat TNF-α ELISA kit, rat IL-6 ELISA kit)
Procedure:
-
Acclimatize and group the animals as described in Protocol 2.
-
Administer the test compounds or vehicle.
-
After a pre-determined time, administer LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
-
At a peak time for cytokine production (e.g., 1.5-2 hours after LPS injection for TNF-α), collect blood samples from the animals via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Quantify the concentration of the target cytokines in the serum samples using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the vehicle control group to determine the inhibitory effect of the test compounds.
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of many pyrrole derivatives involves the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general workflow for screening potential anti-inflammatory compounds.
Caption: COX-Mediated Inflammatory Pathway and the inhibitory action of pyrrole derivatives.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Porphyrin Analogues via the Lindsey Reaction
Introduction
Porphyrins and their analogues are a critical class of tetrapyrrolic macrocycles with widespread applications in fields ranging from medicine (photodynamic therapy, drug delivery) to materials science (catalysis, sensors, and nonlinear optics).[1] The synthesis of meso-substituted porphyrins is a cornerstone of porphyrin chemistry. The Lindsey synthesis, a significant improvement upon earlier methods like the Rothemund and Adler-Longo reactions, provides a high-yield, two-step, one-flask procedure that is amenable to a wide variety of aldehydes and pyrroles at room temperature.[2][3] This method involves the acid-catalyzed condensation of a pyrrole and an aldehyde under high dilution, followed by the oxidation of the resulting porphyrinogen intermediate.[3][4]
Principle of the Method
The Lindsey synthesis of meso-tetrasubstituted porphyrins is strategically divided into two distinct chemical transformations:
-
Condensation: An aldehyde and four equivalents of pyrrole undergo an acid-catalyzed condensation to form a colorless, non-aromatic intermediate known as a porphyrinogen.[4][5] This reaction is reversible and requires high dilution (approximately 10 mM) to favor the desired cyclization over unwanted linear polymerization.[3] Common acid catalysts include trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂).[1][5]
-
Oxidation: The porphyrinogen intermediate is subsequently oxidized to the stable, aromatic, and intensely colored porphyrin macrocycle.[4][5] This is typically achieved by introducing a mild oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[1][4][5]
This two-step approach allows for greater control over the reaction and generally results in higher yields (30-40% on average) compared to the one-pot Adler-Longo method.[1][4]
Experimental Protocols
Protocol 1: Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
This protocol describes the synthesis of TPP from benzaldehyde and pyrrole, a common procedure representative of the Lindsey method.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of anhydrous dichloromethane. Purge the flask with nitrogen for 15 minutes to establish an inert atmosphere.
-
Addition of Reactants: Add benzaldehyde (1.0 mL, 10 mmol) and freshly distilled pyrrole (0.7 mL, 10 mmol) to the dichloromethane. The solution should be approximately 10 mM in each reactant.
-
Catalyst Addition and Condensation: Slowly add the acid catalyst, either TFA (0.76 mL, 10 mmol) or BF₃·OEt₂ (1.2 mL, 10 mmol), to the stirred solution at room temperature. The reaction mixture is then stirred in the dark under a nitrogen atmosphere for 1 to 2 hours. The progress of the condensation can be monitored by the disappearance of the starting materials via thin-layer chromatography (TLC).
-
Oxidation: After the condensation is complete, add the oxidizing agent, p-chloranil (2.46 g, 10 mmol) or DDQ (2.27 g, 10 mmol), to the reaction mixture. Stir the solution at room temperature for an additional 1 to 3 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.
-
Quenching the Reaction: Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.
-
Purification:
-
Reduce the volume of the solvent in vacuo.
-
Prepare a silica gel column using a hexane/chloroform mixture as the eluent.
-
Load the concentrated crude product onto the column.
-
Elute the column with a gradient of chloroform in hexane. The first fraction is typically the desired TPP, which appears as a purple band.
-
Collect the purple fraction and remove the solvent under reduced pressure to yield the crystalline TPP.
-
Data Presentation
The yield of porphyrin synthesis is highly dependent on the specific aldehyde used and the reaction conditions. The following table summarizes typical yields for the synthesis of various meso-tetrasubstituted porphyrins using the Lindsey method.
| Aldehyde | Catalyst | Oxidant | Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ / TFA | p-chloranil / DDQ | 30-40 | [1] |
| Various Aromatic Aldehydes | BF₃·OEt₂ / TFA | p-chloranil / DDQ | 10-60 | [3][4] |
| Alkyl Aldehydes | BF₃·OEt₂ / TFA | p-chloranil / DDQ | 10-20 | [4] |
| Benzaldehyde (Mechanochemical) | - | DDQ (in solution) | Comparable to Lindsey | [4] |
Visualizations
Synthetic Pathway of TPP
Caption: General reaction scheme for the two-step Lindsey synthesis of TPP.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of TPP.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (1H-Pyrrol-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method is the reductive amination of pyrrole-2-carbaldehyde.[1] This approach involves the reaction of the aldehyde with an amine source, typically ammonium chloride, to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves the formation of the hydrochloride salt.
Q2: Which reducing agents are suitable for this transformation?
A2: Several reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice.[1] Sodium cyanoborohydride (NaBH₃CN) is another effective option, often favored for its milder nature and higher selectivity for the imine over the aldehyde.[1][2] Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable, greener alternative.
Q3: What are the typical solvents used for this reaction?
A3: Protic solvents like methanol or ethanol are commonly used for reductive aminations with borohydride reagents.[3] They are effective at dissolving the reactants and the reducing agent. For reductions using sodium triacetoxyborohydride (STAB), anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred.[3]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization.[4] A suitable solvent system, such as ethanol/ether or methanol/ether, can be used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the purified hydrochloride salt.
Q5: What are the key safety precautions when handling the reagents for this synthesis?
A5: Pyrrole-2-carbaldehyde can be unstable and should be stored in a cool, dark place. Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Reductive Amination of Pyrrole-2-carbaldehyde using Sodium Borohydride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until precipitation is complete.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of (1H-Pyrrol-2-yl)methanamine
| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Reactivity | Typical Reported Yields (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Moderate | 70-85 | Cost-effective; can reduce the starting aldehyde if not controlled.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | Mild | 80-95 | More selective for the imine; toxic cyanide byproduct.[1][2] |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, Dichloroethane | RT | Mild | 85-95 | Good for sensitive substrates; moisture-sensitive.[3] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | RT | Mild | 80-90 | Green method; may require specialized equipment. |
Yields are representative and can vary based on reaction scale and specific conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete imine formation.- Inactive reducing agent.- Low reaction temperature. | - Increase the reaction time for imine formation.- Use fresh, anhydrous reducing agent.- Allow the reaction to warm to room temperature after the addition of the reducing agent. |
| Presence of Unreacted Pyrrole-2-carbaldehyde | - Insufficient amount of reducing agent.- Premature reduction of the aldehyde before imine formation. | - Add a slight excess of the reducing agent.- Ensure sufficient time for imine formation before adding NaBH₄.[3] Consider using a more selective reagent like NaBH₃CN. |
| Formation of a Side Product with a Higher Molecular Weight | Over-alkylation of the product to form a secondary amine. | Use an excess of the amine source (ammonium chloride) to favor the formation of the primary amine. |
| Product is an Oil and Does Not Precipitate as a Salt | - Impurities are preventing crystallization.- Insufficient acid was added. | - Purify the crude free amine by column chromatography before salt formation.- Ensure the addition of a sufficient amount of HCl solution to fully protonate the amine. |
| Low Yield After Recrystallization | - The product is too soluble in the chosen solvent.- Too much solvent was used. | - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., methanol/ether).- Use a minimal amount of hot solvent to dissolve the crude product. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Simplified Dopamine Receptor Signaling Pathway
Derivatives of (1H-Pyrrol-2-yl)methanamine are often investigated for their interaction with dopamine receptors. The following diagram illustrates a simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.
Caption: Overview of D1-like (stimulatory) and D2-like (inhibitory) dopamine receptor signaling pathways.
References
Purification techniques for (1H-Pyrrol-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (1H-Pyrrol-2-yl)methanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solutions |
| Product Discoloration (Turns dark brown/black) | Oxidation and subsequent polymerization of the pyrrole ring, especially in the presence of air and light. | - Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). - Store in a cool, dark place. - Use degassed solvents for purification. |
| Low Yield After Purification | - Incomplete reaction or side reactions during synthesis. - Product loss during extraction or transfer steps. - Adsorption of the polar amine hydrochloride onto silica gel during chromatography. - Product is too soluble in the recrystallization solvent. | - Monitor reaction completion by TLC or LC-MS. - Optimize extraction pH. - For chromatography, consider using alumina or adding a competing base (e.g., triethylamine) to the eluent. - Carefully select a recrystallization solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent. |
| Persistent Impurities in NMR Spectrum | - Unreacted starting materials (e.g., pyrrole-2-carbaldehyde). - Over-alkylation byproducts from reductive amination. - Residual solvents from the reaction or workup. | - Perform a second purification step (e.g., recrystallization after column chromatography). - For residual solvents, drying under high vacuum for an extended period may be effective. - Refer to NMR chemical shift tables for common laboratory solvents to identify solvent peaks.[1][2] |
| Oily Product Instead of Solid Hydrochloride Salt | - Incomplete protonation to form the hydrochloride salt. - Presence of impurities that are oils. - Insufficiently dried product. | - Ensure stoichiometric or a slight excess of HCl is used for salt formation. - Triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. - Dry the product thoroughly under high vacuum. |
| Broad Peaks or Tailing During HPLC Analysis | - Interaction of the basic amine with residual acidic silanols on the HPLC column. | - Use a mobile phase with a suitable buffer or additive (e.g., trifluoroacetic acid or triethylamine) to improve peak shape. - Employ an end-capped HPLC column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities, often resulting from oxidation or polymerization of the pyrrole moiety, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent recrystallization. However, use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Q3: My compound is a hydrochloride salt. Can I still use silica gel for column chromatography?
A3: While it is possible, purifying polar amine hydrochlorides on standard silica gel can be challenging due to strong adsorption, which can lead to significant product loss and poor separation. It is often recommended to use a different stationary phase, such as alumina (neutral or basic), or to modify the mobile phase. Another strategy is to perform chromatography on the free base and then convert the purified amine to the hydrochloride salt.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A suitable solvent system for recrystallization should dissolve the compound when hot but not when cold. For a polar salt like this compound, polar protic solvents or mixtures are often effective. Commonly used systems for similar compounds include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexanes. The optimal solvent system should be determined experimentally on a small scale.
Q5: How should I store purified this compound to prevent degradation?
A5: To minimize degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Pyrrole-containing compounds can be sensitive to air and light.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., methanol, ethanol, isopropanol, diethyl ether, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the solvent of higher solubility in a solvent pair) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If using a solvent pair, add the second solvent (the one of lower solubility) dropwise until the solution becomes cloudy, then reheat until it is clear again before allowing it to cool. Slow cooling generally results in larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying (1H-Pyrrol-2-yl)methanamine as the free base, followed by conversion to the hydrochloride salt.
Materials:
-
Crude (1H-Pyrrol-2-yl)methanamine
-
Silica gel or alumina
-
Chromatography column
-
Eluent (e.g., dichloromethane/methanol, ethyl acetate/hexanes with triethylamine)
-
Triethylamine (if using silica gel)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
-
Hydrochloric acid solution (e.g., in diethyl ether or methanol)
Procedure:
-
Preparation of the Column: Pack a chromatography column with silica gel or alumina using a suitable eluent.
-
Sample Preparation: Dissolve the crude (1H-Pyrrol-2-yl)methanamine in a minimal amount of the eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or celite.
-
Loading the Column: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for amines on silica gel is a mixture of a non-polar and a polar solvent (e.g., 95:5 dichloromethane:methanol) with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing. The polarity of the eluent can be gradually increased to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combining and Evaporating Fractions: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of hydrochloric acid dropwise with stirring.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Data Presentation
Table 1: General Solvent Systems for Purification of Polar Amines
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Notes |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol with 0.5-1% Triethylamine | The addition of a basic modifier like triethylamine is crucial to prevent streaking and product loss on acidic silica gel. |
| Alumina (Neutral or Basic) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | Alumina is a good alternative to silica for basic compounds. | |
| Recrystallization | N/A | Methanol/Diethyl Ether | A polar solvent to dissolve the salt, and a non-polar solvent to induce precipitation. |
| N/A | Ethanol/Ethyl Acetate | Similar principle to the methanol/ether system. | |
| N/A | Isopropanol | A single solvent system may work if the solubility difference between hot and cold is significant. |
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (1H-Pyrrol-2-yl)methanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (1H-Pyrrol-2-yl)methanamine?
A1: The most prevalent methods for synthesizing (1H-Pyrrol-2-yl)methanamine involve the reduction of a suitable precursor. The two primary routes are:
-
Reductive Amination of Pyrrole-2-carbaldehyde: This is a widely used method where pyrrole-2-carbaldehyde is reacted with an amine source, typically ammonia or a protected amine, in the presence of a reducing agent.[1]
-
Reduction of Pyrrole-2-carbonitrile: This approach involves the reduction of the nitrile group to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[1]
Q2: Why is the product isolated as a hydrochloride salt?
A2: (1H-Pyrrol-2-yl)methanamine is a primary amine, which can be unstable and prone to degradation or side reactions as a free base. Conversion to the hydrochloride salt enhances its stability, improves its handling characteristics, and facilitates purification, often through crystallization. The hydrochloride salts of amines are generally crystalline solids with higher melting points and better air stability.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors depending on the synthetic route. Common issues include:
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Suboptimal pH: For reductive amination, the pH of the reaction medium is crucial for imine formation and reduction.
-
Catalyst deactivation: In catalytic hydrogenation, the catalyst may be poisoned by impurities in the starting materials or solvents.
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Product degradation: The free amine can be unstable; prompt conversion to the hydrochloride salt is recommended.
-
Inefficient purification: Product loss during workup and purification steps can significantly lower the isolated yield.
Q4: I am observing the formation of polymeric byproducts. How can this be minimized?
A4: Polymerization can be a significant side reaction, particularly with pyrrole derivatives which are susceptible to polymerization under acidic conditions or in the presence of air and light. To minimize this:
-
Control the temperature: Lowering the reaction temperature can reduce the rate of polymerization.
-
Use an inert atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation-induced polymerization.
-
Control pH: Avoid strongly acidic conditions which can promote pyrrole polymerization.
-
Prompt workup: Minimize the time the reaction mixture is exposed to harsh conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Formation of a Secondary Amine Byproduct in Reductive Amination
-
Symptom: Your final product is contaminated with a higher molecular weight impurity, identified as a secondary amine (N-((1H-pyrrol-2-yl)methyl)-(1H-pyrrol-2-yl)methanamine).
-
Cause: The desired primary amine product reacts with the starting pyrrole-2-carbaldehyde to form an imine, which is then reduced to the secondary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low, thus minimizing its reaction with the starting aldehyde.
-
Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of the side reaction.
-
Issue 2: Incomplete Reduction of Pyrrole-2-carbonitrile
-
Symptom: The presence of unreacted starting material (pyrrole-2-carbonitrile) in your crude product.
-
Cause: Insufficient reducing agent, inactive catalyst, or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Check Reducing Agent/Catalyst:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. A moderate increase in temperature may be necessary.
-
Solvent Choice: Ensure the solvent is anhydrous, especially for LiAlH4 reductions, as protic solvents will quench the reagent.[2]
-
Issue 3: Furan Byproduct Formation
-
Symptom: Presence of furan-2-carbaldehyde or related furan derivatives in the product.
-
Cause: This is more common if the pyrrole ring is synthesized via a Paal-Knorr reaction under strongly acidic conditions, which can favor dehydration to a furan.[4]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral to slightly basic pH during the synthesis of the pyrrole ring.
-
Catalyst Choice: If an acid catalyst is necessary, use a mild acid like acetic acid.
-
Data Presentation
| Parameter | Reductive Amination of Pyrrole-2-carbaldehyde | Reduction of Pyrrole-2-carbonitrile |
| Typical Yield | 60-80% | 70-90% |
| Common Impurities | - Unreacted pyrrole-2-carbaldehyde- Secondary amine byproduct- Polymeric materials | - Unreacted pyrrole-2-carbonitrile- Partially reduced intermediates (imines) |
| Key Reaction Conditions | - Ammonia or ammonium salt as amine source- Reducing agent (e.g., NaBH3CN, H2/Catalyst)- pH control is crucial | - Strong reducing agent (e.g., LiAlH4) in an aprotic solvent (e.g., THF, diethyl ether)- Catalytic hydrogenation (e.g., H2/Raney Ni or Pd/C) |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of Pyrrole-2-carbaldehyde
-
Imine Formation: Dissolve pyrrole-2-carbaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 10 eq). Stir the mixture at room temperature for 2-4 hours to form the imine.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Reduction of Pyrrole-2-carbonitrile with LiAlH4
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. Stir vigorously until a granular precipitate forms.
-
Purification and Salt Formation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings and dry over anhydrous sodium sulfate. Concentrate under reduced pressure. Dissolve the crude amine in diethyl ether and precipitate the hydrochloride salt as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
Technical Support Center: Optimizing Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Paal-Knorr synthesis in a direct question-and-answer format.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis may require heating.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of starting materials or the pyrrole product.[1][2]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally required, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4]
-
Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[3]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3). A weak acid like acetic acid is often sufficient to accelerate the desired reaction without promoting furan synthesis.[1][4]
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the pyrrole formation pathway through Le Chatelier's principle.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1]
To mitigate this:
-
Lower the Reaction Temperature: Try running the reaction at a milder temperature.
-
Use a Milder Catalyst: Switch to a weaker acid catalyst or consider Lewis acids and solid-supported catalysts which can offer milder conditions.[5]
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation. Microwave-assisted synthesis can significantly reduce reaction times.[6]
Q4: How can I improve the reaction rate for a sluggish reaction?
If your reaction is slow, consider the following optimization strategies:
-
Catalyst Choice: While weak acids like acetic acid are common, various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts (e.g., silica-supported sulfuric acid, clays) have been shown to be highly effective, often under milder conditions.[5][7]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times from hours to minutes and often improves yields.[6][8][9]
-
Solvent-Free Conditions: In many cases, running the reaction neat (solvent-free) can increase the reaction rate and lead to high yields, offering a greener alternative.[5][10]
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield of the Paal-Knorr synthesis. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Various Catalysts in the Synthesis of N-substituted Pyrroles (Reactants: 2,5-Hexanedione and various primary amines)
| Catalyst | Time (min) | Yield (%) | Conditions |
| ZrOCl₂·8H₂O | 5 | 97 | Solvent-free |
| Sc(OTf)₃ | 30 | 95 | Solvent-free |
| Bi(NO₃)₃·5H₂O | 600 | 95 | Not specified |
| p-Toluenesulfonic acid (TSA) | 60 | 84 | Solvent-free |
| α-Zr(KPO₄)₂ | 120 | 78 | Not specified |
| Silica Sulfuric Acid | 3 | 98 | Solvent-free, Room Temp |
| CATAPAL 200 (Alumina) | 45 | 68-97 | 60 °C, Solvent-free |
Data compiled from multiple sources.[5][11]
Table 2: Effect of Reaction Conditions on the Synthesis of 1-(p-tolyl)-2,5-dimethyl-1H-pyrrole (Reactants: 2,5-Hexanedione and p-toluidine, Catalyst: CATAPAL 200)
| Temperature (°C) | Time (min) | Yield (%) |
| 20 | 45 | 25 |
| 40 | 45 | 73 |
| 60 | 45 | 96 |
| 80 | 45 | 90 |
| 100 | 45 | 88 |
Data from a study on alumina catalysts.[11]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[3]
-
Add one drop of concentrated hydrochloric acid to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes. Monitor reaction progress by TLC.[2][3]
-
After the reaction is complete, cool the flask in an ice bath.[3]
-
Add 5.0 mL of cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[3]
-
Collect the solid product by vacuum filtration.[3]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the purified product.[2][3]
-
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Lewis Acids) (if required)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[8]
-
Add the chosen solvent and catalyst, if required.[8]
-
Seal the vial and place it in the microwave reactor.[8]
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[6][8] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[8]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing the organic phase with brine, and drying over magnesium sulfate.[2]
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography or recrystallization.[2]
-
Visualizations
Paal-Knorr Pyrrole Synthesis Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal, followed by cyclization and dehydration.[12][13]
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve common issues leading to low yields in the Paal-Knorr synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Reductive Amination with Pyrrole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of pyrrole-containing substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of pyrroles in a question-and-answer format.
Question 1: Why is my reaction mixture turning dark or forming a black tar-like substance, resulting in a low yield of the desired product?
Answer:
The formation of dark-colored mixtures or tars is a frequent issue when working with pyrroles, particularly under acidic conditions. This is often due to the acid-catalyzed polymerization of the pyrrole ring.[1][2][3] Pyrrole and its derivatives can be sensitive to strong acids, leading to the formation of polypyrrolic materials.[1][2][3] Even mild acidic conditions, sometimes generated as a byproduct of the reaction or present as an impurity in reagents, can initiate this process.[4]
Recommended Solutions:
-
pH Control: Carefully control the pH of your reaction mixture. For acid-catalyzed imine formation, use the minimum amount of a weak acid catalyst necessary. In some cases, no acid catalyst may be needed if the pyrrole aldehyde is sufficiently reactive.
-
Choice of Reducing Agent: Select a reducing agent that is effective under neutral or mildly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it can be used in the presence of a small amount of acetic acid, which is generated during the reaction.[5] However, if polymerization is still an issue, consider alternative reducing agents that do not require an acidic environment.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions, including polymerization.
-
Inert Atmosphere: Protect the reaction from air and light, as these can also contribute to the degradation and polymerization of pyrroles.[2]
Question 2: My reaction is sluggish or incomplete, with significant amounts of unreacted starting material remaining. What can I do to improve the conversion?
Answer:
Incomplete conversion in reductive amination can stem from several factors, including inefficient imine formation, a deactivated reducing agent, or steric hindrance.
Recommended Solutions:
-
Promote Imine Formation:
-
Azeotropic Removal of Water: If your solvent system allows, remove the water formed during imine formation using a Dean-Stark apparatus. This can drive the equilibrium towards the imine.
-
Use of a Drying Agent: Add a non-reactive drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester water.
-
-
Verify Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). Some borohydride reagents can degrade upon exposure to moisture.
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence both imine formation and the reduction step. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[5][6]
-
Temperature: While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature may be necessary to drive a sluggish reaction to completion. Monitor the reaction closely for any signs of decomposition.
-
Stoichiometry: A slight excess of the amine and the reducing agent may improve conversion.[7]
-
Question 3: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
Besides polymerization, other side reactions can occur during the reductive amination of pyrroles.
Common Side Reactions and Solutions:
-
Over-alkylation of the Amine: If you are using a primary amine, it can react with a second molecule of the pyrrole aldehyde to form a tertiary amine.
-
Solution: Use a molar excess of the primary amine to favor the formation of the secondary amine.
-
-
Reduction of the Aldehyde/Ketone: The reducing agent can directly reduce the starting carbonyl compound to an alcohol.
-
Solution: Use a milder reducing agent that is more selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[8][9] Add the reducing agent after allowing sufficient time for imine formation.
-
-
Ring Reduction: Under certain conditions with powerful reducing agents, the pyrrole ring itself could be reduced.[10]
-
Solution: Use milder borohydride-based reducing agents instead of catalytic hydrogenation under harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of pyrrole aldehydes?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and often preferred reducing agent for this transformation.[5][9] It is mild, selective for the imine in the presence of the aldehyde, and effective under weakly acidic conditions that are often necessary for imine formation.[5][9] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but concerns about the toxicity of cyanide byproducts should be considered.[8]
Q2: How can I purify my final pyrrole-containing amine product?
A2: Purification can be challenging due to the potential for impurities with similar polarities.
-
Acid-Base Extraction: This is often the first step to separate the basic amine product from non-basic impurities. Care must be taken to avoid strongly acidic conditions that could cause product degradation.[11][12][13]
-
Column Chromatography: Silica gel chromatography is a common method for purifying the final product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used. It may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amine product on the silica gel.
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.[11][14]
Q3: Can I perform a one-pot reductive amination with pyrrole substrates?
A3: Yes, one-pot procedures are common and efficient.[15] In a typical one-pot protocol, the pyrrole aldehyde, amine, and a mild reducing agent like NaBH(OAc)₃ are all combined in a suitable solvent. The reaction is stirred at room temperature until completion.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Pyrrole Reductive Amination
| Reducing Agent | Typical Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Room Temperature | Mild, selective for imine, tolerates mild acid | Water-sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | pH 6-7 | Selective for imine | Toxic cyanide byproducts |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Inexpensive, readily available | Can reduce aldehydes/ketones, less selective |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Methanol | Varies (pressure, temp) | "Green" reducing agent | Can potentially reduce the pyrrole ring |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the pyrrole aldehyde (1.0 eq) and the amine (1.1 eq) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for reductive amination of pyrrole substrates.
Caption: Troubleshooting logic for low-yield reductive amination.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 13. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. jocpr.com [jocpr.com]
Stability issues of (1H-Pyrrol-2-yl)methanamine hydrochloride in solution
This technical support center provides guidance on the stability of (1H-Pyrrol-2-yl)methanamine hydrochloride in solution. Below you will find frequently asked questions and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The observed color change is a common indicator of degradation. Pyrrole-containing compounds are known to be susceptible to oxidation, which can lead to the formation of colored byproducts and polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I've observed the formation of a precipitate in my stock solution. What is this insoluble material?
A2: The formation of an insoluble precipitate is likely due to the polymerization of the this compound. This can occur through an autoxidation process where pyrrole molecules react with oxygen, leading to the formation of insoluble polypyrrole.
Q3: How stable is this compound in different pH conditions?
A3: Based on studies of similar pyrrole derivatives, this compound is expected to be most stable in neutral conditions. It is likely to be labile in acidic conditions and extremely unstable in alkaline (basic) environments.[1][2] Hydrolysis of the methanamine side chain and degradation of the pyrrole ring can occur under these conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be freshly prepared. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results | Degradation of the compound in solution. | Prepare fresh solutions before use. Ensure proper storage conditions (low temperature, protection from light, inert atmosphere). Verify the pH of your solution; aim for neutral conditions if possible. |
| Appearance of unknown peaks in chromatogram (e.g., HPLC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Refer to the experimental protocols section for guidance. |
| Inconsistent results between experiments | Variable degradation due to differences in handling. | Standardize solution preparation and handling procedures. Minimize the exposure of the solution to air and light. Use freshly prepared solutions for each experiment. |
| Solution color change or precipitation | Oxidation and/or polymerization. | Degas solvents prior to use. Prepare solutions under an inert atmosphere. Store solutions in amber vials or wrapped in foil to protect from light. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound based on typical results from forced degradation studies of similar compounds.
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Appearance | Assay (% Initial) | Major Degradant Peak Area (%) |
| Water (pH 7.0) | Colorless | 98.5 | < 0.5 |
| Acetonitrile | Colorless | 99.2 | < 0.2 |
| Methanol | Colorless | 98.9 | < 0.3 |
| DMSO | Faint Yellow | 95.1 | 2.8 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C for 48 hours
| Condition | Appearance | Assay (% Initial) | Major Degradant Peak Area (%) |
| 0.1 M HCl (pH 1) | Yellow | 85.3 | 10.2 |
| pH 4.5 Buffer | Faint Yellow | 92.7 | 4.5 |
| pH 7.0 Buffer | Colorless | 97.8 | 1.1 |
| pH 9.0 Buffer | Brown with Precipitate | 45.2 | 35.8 |
| 0.1 M NaOH (pH 13) | Dark Brown with Precipitate | < 10 | > 70 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1H-Pyrrol-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Pyrrol-2-yl)methanamine hydrochloride. The following information is designed to help you identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The impurities present in your sample will largely depend on the synthetic route employed. For syntheses involving the reductive amination of pyrrole-2-carbaldehyde, common impurities may include:
-
Unreacted Starting Materials: Residual pyrrole-2-carbaldehyde.
-
Reducing Agent Byproducts: Borate salts (if using sodium borohydride) or other residues from the reducing agent.
-
Side-Products: Over-alkylation products, where the primary amine reacts further to form secondary or tertiary amines.[1][2]
-
Polymerized Pyrroles: Pyrroles are susceptible to polymerization, especially under acidic conditions, which can result in colored, tar-like impurities.
Q2: My crude product is a dark, oily, or discolored solid. What is the likely cause?
Dark coloration often indicates the presence of polymerized pyrrole impurities. Pyrrole and its derivatives can be sensitive to air and acid, leading to the formation of colored oligomers or polymers. Exposure to strong acids during workup or prolonged storage can exacerbate this issue.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light. Hydrochloride salts of some pyrrolidine derivatives have been shown to be unstable in air, leading to oxidation products.[3]
Q4: Which analytical techniques are best for assessing the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the desired product and detecting impurities. The 1H NMR spectrum should be recorded in a deuterated solvent such as DMSO-d6 or D2O.[4][5][6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of the final product.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Product is a dark oil or tar | Polymerization of the pyrrole ring. | Minimize exposure to strong acids and air during workup. Consider purification by column chromatography on a deactivated stationary phase (see Protocol 2). |
| Multiple spots on TLC, even after initial workup | Presence of starting materials, side-products, or other impurities. | Proceed with a more rigorous purification method such as column chromatography or recrystallization. |
| Product streaks on silica gel TLC/column | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent system. Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel. |
| Low recovery after purification | The compound may be partially soluble in the recrystallization solvent at low temperatures, or it may be irreversibly binding to the silica gel column. | For recrystallization, screen a variety of solvent systems to find one with optimal solubility characteristics. For column chromatography, ensure the use of a suitable eluent and consider deactivating the silica gel. |
| The hydrochloride salt is unstable and decomposes over time | The salt may be hygroscopic or sensitive to air and light. | Ensure the product is thoroughly dried and stored under an inert atmosphere in a tightly sealed, light-resistant container at low temperatures. |
Data Presentation
The choice of purification method will depend on the nature and quantity of the impurities. The following table provides a general overview of the expected outcomes for different purification techniques. Please note that these are typical values and may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | Removes neutral and acidic impurities effectively. | May not remove other basic impurities. Risk of polymerization if strong acids are used for extended periods. |
| Recrystallization | >98% | Can yield highly pure crystalline material. | Requires finding a suitable solvent system. May have lower recovery. |
| Column Chromatography | >99% | Highly effective for separating closely related compounds. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities from the basic (1H-Pyrrol-2-yl)methanamine.
Materials:
-
Crude (1H-Pyrrol-2-yl)methanamine
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The (1H-Pyrrol-2-yl)methanamine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will deprotonate the amine, which may precipitate or form an oily layer.
-
Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of ethereal HCl or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (standard or amine-functionalized)
-
Eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine)
-
Chromatography column and accessories
-
TLC plates and visualization reagents
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). For basic amines, a common system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (0.5-1%) added to prevent peak tailing.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate)
-
Heating and cooling apparatus
-
Filtration apparatus
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, polar protic solvents or mixtures with less polar co-solvents are often effective.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Workflow for purification by acid-base extraction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (1H-Pyrrol-2-yl)methanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride, with a focus on scaling up production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent and reliable methods for large-scale synthesis are reduction-based approaches.[1] These typically start from readily available pyrrole precursors. The two primary routes are:
-
Reductive amination of pyrrole-2-carbaldehyde: This is a versatile method for forming the amine from the corresponding aldehyde.[1]
-
Catalytic hydrogenation of pyrrole-2-carbonitrile: This method efficiently reduces the nitrile group to a primary amine, often with high yield and purity, making it suitable for industrial applications.[1]
Alternative routes, such as the Paal-Knorr synthesis and the Mannich reaction, are also employed in the synthesis of pyrrole derivatives.[1]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to address the following safety aspects:
-
Hydrogenation: Catalytic hydrogenation of pyrrole-2-carbonitrile involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure reactors and adherence to all safety protocols for handling flammable gases.
-
Reagents: Be aware of the hazards associated with the specific reagents used. For example, (1H-Pyrrol-2-yl)methanamine is classified as a substance that causes severe skin burns and eye damage.[2]
-
Exothermic Reactions: Reductive amination and hydrogenation can be exothermic. Implement adequate temperature control and monitoring to prevent runaway reactions.
-
Solvent Handling: Large volumes of flammable organic solvents are often used. Ensure proper ventilation, grounding of equipment to prevent static discharge, and availability of appropriate fire suppression systems.
Q3: How does the choice of starting material (pyrrole-2-carbaldehyde vs. pyrrole-2-carbonitrile) impact the overall process at scale?
A3: The choice between pyrrole-2-carbaldehyde and pyrrole-2-carbonitrile as the starting material will influence several aspects of the scaled-up process:
| Feature | Reductive Amination of Pyrrole-2-carbaldehyde | Catalytic Hydrogenation of Pyrrole-2-carbonitrile |
| Reaction Steps | Typically a one-pot reaction where the imine is formed in situ and then reduced. | A direct reduction of the nitrile to the amine. |
| Reagents | Requires a reducing agent such as sodium borohydride or sodium cyanoborohydride.[1] | Requires a catalyst (e.g., Pd/C, Raney Ni) and a hydrogen source.[1] |
| Byproducts | May generate byproducts from the reduction of the starting aldehyde or side reactions of the intermediate imine. | Generally a cleaner reaction with fewer byproducts.[1] |
| Process Control | Requires careful control of pH and temperature to manage the reaction rate and selectivity. | Requires precise control of hydrogen pressure, temperature, and catalyst activity. |
Q4: What are the typical challenges encountered during the purification and isolation of this compound at a large scale?
A4: Scaling up purification and isolation can present several challenges:
-
Crystallization: Achieving consistent crystal form and size can be difficult at a large scale. This can be influenced by solvent choice, cooling rate, and agitation.
-
Impurity Removal: Removing closely related impurities may require multiple recrystallizations, which can lead to a significant loss of yield.
-
Drying: Efficiently drying large quantities of the final product to meet residual solvent specifications can be challenging and may require specialized drying equipment.
-
Handling: The hydrochloride salt can be hygroscopic, requiring controlled atmospheric conditions during handling and packaging to prevent moisture absorption.
Section 2: Troubleshooting Guides
Reductive Amination of Pyrrole-2-carbaldehyde
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation. | Monitor the reaction by an appropriate analytical method (e.g., TLC, HPLC) to ensure complete consumption of the aldehyde before adding the reducing agent. |
| Side reaction: Reduction of the starting aldehyde. | Add the reducing agent portion-wise at a controlled temperature to minimize the reduction of the aldehyde. |
| Decomposition of the product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) and that the work-up is not unnecessarily prolonged. |
| Inefficient extraction of the product. | Adjust the pH of the aqueous layer during work-up to ensure the amine is in its free base form for efficient extraction into the organic solvent. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Unreacted pyrrole-2-carbaldehyde. | Ensure a slight excess of the amine source and sufficient reaction time for complete imine formation. |
| Over-alkylation leading to secondary amine formation. | Use a sufficient excess of the amine source (ammonia or an ammonia equivalent) to favor the formation of the primary amine. |
| Polymerization of the starting material or product. | Maintain a controlled temperature and avoid exposure to strong acids or oxidants. |
Catalytic Hydrogenation of Pyrrole-2-carbonitrile
Problem 1: Incomplete conversion of the nitrile.
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation. | Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or temperature. | Optimize the hydrogen pressure and reaction temperature. Ensure adequate agitation to maintain good contact between the catalyst, substrate, and hydrogen. |
| Mass transfer limitations at scale. | Improve agitation efficiency. Consider using a different reactor design that enhances gas-liquid mixing. |
Problem 2: Formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Over-reduction of the pyrrole ring. | Optimize the reaction conditions (temperature, pressure, and reaction time) to selectively reduce the nitrile group without affecting the pyrrole ring. |
| Formation of secondary amines. | The addition of ammonia to the reaction mixture can help suppress the formation of secondary amines. |
Section 3: Experimental Protocols
Reductive Amination of Pyrrole-2-carbaldehyde (Illustrative Lab-Scale Protocol)
-
Imine Formation: To a solution of pyrrole-2-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7-10 eq) at 0-5 °C.
-
Stir the mixture at room temperature until the formation of the imine is complete, as monitored by TLC or HPLC.
-
Reduction: Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Catalytic Hydrogenation of Pyrrole-2-carbonitrile (Illustrative Lab-Scale Protocol)
-
Reaction Setup: In a high-pressure autoclave, charge a solution of pyrrole-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing ammonia.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing samples.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the resulting crude amine in a suitable solvent and precipitate the hydrochloride salt as described in the reductive amination protocol.
Section 4: Visualizations
References
Technical Support Center: Analytical Methods for Monitoring Reactions with (1H-Pyrrol-2-yl)methanamine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Pyrrol-2-yl)methanamine HCl. The information is designed to address specific issues encountered during the analytical monitoring of chemical reactions involving this compound.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of reactions with (1H-Pyrrol-2-yl)methanamine HCl using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Troubleshooting
High-Performance Liquid Chromatography is a primary technique for monitoring the progress of reactions involving (1H-Pyrrol-2-yl)methanamine HCl. However, various issues can arise.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions | The basic amine group of (1H-Pyrrol-2-yl)methanamine can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. |
| - Use a base-deactivated column (end-capped). | |
| - Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). | |
| - Operate at a lower pH (e.g., pH 2-3) to ensure the amine is fully protonated and less likely to interact with the stationary phase. | |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. |
| - Dilute the sample before injection. | |
| - Use a column with a higher loading capacity. | |
| Inappropriate Mobile Phase | The solvent used to dissolve the sample may be stronger than the mobile phase, causing peak distortion. |
| - Dissolve the sample in the initial mobile phase if possible. |
Problem: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Fluctuating Pump Pressure | Leaks in the HPLC system can cause pressure drops and shifts in retention time. |
| - Check all fittings and connections for leaks. | |
| - Ensure pump seals are in good condition. | |
| Mobile Phase Composition | Inaccurate mixing of mobile phase components or degradation of the mobile phase can alter retention times. |
| - Prepare fresh mobile phase daily. | |
| - Ensure proper degassing of the mobile phase to prevent bubble formation. | |
| Column Temperature Variation | Changes in ambient temperature can affect retention times. |
| - Use a column oven to maintain a consistent temperature. |
GC Troubleshooting
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can be used for the analysis of (1H-Pyrrol-2-yl)methanamine and its derivatives, though derivatization may be necessary to improve volatility and peak shape.
Problem: No or Very Small Peaks
| Potential Cause | Suggested Solution |
| Analyte Adsorption | The polar amine group can adsorb to active sites in the injector liner or column. |
| - Use a deactivated inlet liner. | |
| - Derivatize the amine group (e.g., silylation or acylation) to make it less polar. | |
| Thermal Degradation | The compound may be degrading at the high temperatures of the injector port. |
| - Optimize the injector temperature, starting with a lower temperature. | |
| - Use a pulsed splitless or on-column injection technique. | |
| Incorrect Column Polarity | The stationary phase may not be suitable for the analyte. |
| - Use a mid-polarity or polar column (e.g., with a polyethylene glycol or cyano-functionalized stationary phase). |
Problem: Ghost Peaks
| Potential Cause | Suggested Solution |
| Septum Bleed | Pieces of the injector septum can break off and contaminate the liner. |
| - Use high-quality, pre-conditioned septa. | |
| - Avoid overtightening the septum nut. | |
| Contaminated Carrier Gas | Impurities in the carrier gas can lead to baseline noise and ghost peaks. |
| - Use high-purity carrier gas and install appropriate gas purifiers. |
NMR Troubleshooting
Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation and quantitative analysis of reaction mixtures.
Problem: Broad or Distorted Peaks
| Potential Cause | Suggested Solution |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. |
| - Treat the sample with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected. | |
| - Ensure all glassware is scrupulously clean. | |
| Sample Inhomogeneity | Undissolved solids or precipitation during the experiment can lead to poor spectral quality. |
| - Ensure the sample is fully dissolved before analysis. | |
| - If the reaction mixture is complex, consider filtering the sample into the NMR tube. | |
| Chemical Exchange | Protons on the amine and pyrrole NH groups can exchange with residual water or other labile protons in the solvent, leading to broad signals. |
| - Use a well-dried deuterated solvent. | |
| - In some cases, adding a drop of D₂O can help to exchange and thus "wash out" the NH protons, simplifying the spectrum. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the consumption of (1H-Pyrrol-2-yl)methanamine HCl in a reaction?
A1: For most applications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique. It is robust, quantitative, and can separate the polar starting material from less polar products. NMR spectroscopy can also be used for quantitative analysis (qNMR) and provides structural information about reactants and products simultaneously.[1][2]
Q2: I am seeing a side product in the Vilsmeier-Haack formylation of a pyrrole derivative. What could it be?
A2: In Vilsmeier-Haack reactions of pyrroles, the formation of chlorinated side products can occur. For instance, the reaction of 2-chloropyrrole can yield (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine as a side product.[3][4] Careful control of reaction conditions is necessary to minimize these byproducts.
Q3: What are the characteristic NMR signals for (1H-Pyrrol-2-yl)methanamine?
A3: In the ¹H NMR spectrum, the protons on the pyrrole ring typically appear as multiplets in the range of δ 6.2–7.3 ppm. The methylene (CH₂) protons adjacent to the amine group are usually observed around δ 3.53–3.65 ppm.[5] The chemical shifts can vary depending on the solvent and the specific structure of any derivatives.[5]
Q4: How can I confirm the molecular weight and structure of my product derived from (1H-Pyrrol-2-yl)methanamine?
A4: Mass Spectrometry (MS) , particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideal for determining the molecular weight. You will typically observe a prominent protonated molecular ion peak, [M+H]⁺.[5] For structural elucidation, tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to piece together the structure.[6][7] ¹H and ¹³C NMR spectroscopy are also essential for confirming the detailed structure.
Q5: My reaction with (1H-Pyrrol-2-yl)methanamine and an aldehyde is not going to completion. What could be the issue?
A5: Reactions of (1H-Pyrrol-2-yl)methanamine with aldehydes, such as in the formation of Schiff bases or subsequent cyclization reactions, can be sensitive to reaction conditions.[5]
-
pH: The pH of the reaction mixture can be critical. Acidic conditions are often required to activate the aldehyde, but a very low pH can protonate the amine, reducing its nucleophilicity.
-
Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to degradation or side reactions.[5]
-
Water Removal: For reactions that produce water, such as imine formation, removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product.
Experimental Protocols
Representative RP-HPLC Method for Reaction Monitoring
This protocol is a general starting point and may require optimization for specific reaction mixtures.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection. |
General Procedure for Quantitative NMR (qNMR)
This protocol provides a general framework for using NMR to quantify the components of a reaction mixture.
-
Sample Preparation:
-
Accurately weigh a known amount of an internal standard into an NMR tube. The internal standard should be stable, have a simple spectrum with at least one signal that does not overlap with signals from the reaction components, and be of high purity.
-
Carefully add a known volume of the reaction mixture to the NMR tube.
-
Add a sufficient amount of a suitable deuterated solvent to ensure a good lock signal and sample homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons. A D1 of 5 times the longest T1 relaxation time of any proton being quantified is recommended.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signals of the internal standard and the analyte(s) of interest.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Wstandard / MWstandard) * (MWanalyte / Vsample)
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the analyte signal
-
Istandard = Integral of the standard signal
-
Nstandard = Number of protons giving rise to the standard signal
-
Wstandard = Weight of the internal standard
-
MWstandard = Molecular weight of the internal standard
-
MWanalyte = Molecular weight of the analyte
-
Vsample = Volume of the reaction mixture added to the NMR tube
-
Visualizations
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. (1H-PYRROL-2-YL)METHANAMINE | 64608-72-6 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Pyrrole Synthesis Methods for Researchers and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic selection of a synthetic route to this vital heterocycle can profoundly influence yield, purity, scalability, and the overall efficiency of a research and development program. This guide provides an objective comparison of classical and modern pyrrole synthesis methodologies, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your specific application.
Performance Comparison of Key Pyrrole Synthesis Methods
The efficiency and practicality of a synthetic method are critical considerations in its application. The following table summarizes the typical reaction conditions and yields for several prominent pyrrole synthesis methods, offering a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, HCl, various Lewis acids | 25 - 100+ | 15 min - 24 h | >60, often 80-95[1][2] |
| Knorr Synthesis | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temperature - Reflux | 1 - 4 h | 57 - 80 |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, primary amines) | Room Temperature - Reflux | Variable | Often moderate, can be <50[3] |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptors (e.g., enones, nitroalkenes) | Base (e.g., NaH, K2CO3) | 0 - Room Temperature | 30 min - 2 h | 60 - 90+[4][5] |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanoacetates | Base (e.g., KOt-Bu) | 0 - Room Temperature | 30 min | 62 - 94[6][7] |
| Piloty-Robinson Synthesis | Azines of enolizable ketones | Acid catalysts (e.g., ZnCl2, HCl) | High Temperatures | Variable | Moderate to good[8][9] |
Reaction Mechanisms and Experimental Workflows
A thorough understanding of the reaction pathway is essential for optimizing conditions and predicting outcomes. Below are graphical representations of the key synthetic routes.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[10][11] The reaction typically proceeds under acidic conditions.[2]
Knorr Pyrrole Synthesis
The Knorr synthesis provides a versatile route to polysubstituted pyrroles through the condensation of an α-amino ketone with a β-dicarbonyl compound.[12] A key feature of this method is the in situ generation of the often unstable α-amino ketone from an oxime precursor.[12]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine to afford substituted pyrroles.[13]
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline using a conventional heating method.[10]
Materials:
-
Aniline (186 mg)
-
2,5-Hexanedione (228 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[10]
-
Add one drop of concentrated hydrochloric acid to the mixture.[10]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[10]
-
After the reflux period, cool the reaction mixture in an ice bath.[10]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[10]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Expected Yield: Approximately 52% (178 mg).[10]
Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
Objective: To synthesize "Knorr's Pyrrole" from ethyl acetoacetate.[12]
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial acetic acid (75 mL)
-
Sodium nitrite (8.7 g)
-
Zinc dust (16.7 g)
-
Water
-
Ethanol for recrystallization
-
Reaction flask with dropping funnel and stirrer
-
Ice-salt bath
Procedure:
-
Dissolve ethyl acetoacetate (32.5 g) in glacial acetic acid (75 mL) in a flask equipped with a stirrer and dropping funnel.
-
Cool the mixture to 5-7 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (8.7 g) in water (12.5 mL) to the cooled mixture, maintaining the temperature between 5 and 7 °C. This step forms the α-oximinoacetoacetate.
-
To the resulting solution, gradually add zinc dust (16.7 g) while stirring vigorously. The reaction is exothermic and the temperature should be controlled. This reduces the oxime to the α-aminoacetoacetate in situ.
-
After the addition of zinc is complete, reflux the mixture for 1 hour.[14]
-
Pour the hot mixture into 850 mL of water and allow it to cool.
-
Collect the crude product by filtration, wash with water, and dry.[14]
-
Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[14]
Conclusion
The synthesis of the pyrrole ring can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Paal-Knorr and Knorr syntheses remain highly valuable for their reliability and the accessibility of starting materials. The Hantzsch synthesis, while sometimes lower yielding, provides a useful multicomponent approach. More modern methods, such as the Van Leusen and Barton-Zard reactions, offer mild reaction conditions and high efficiency for the synthesis of specific substitution patterns. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern of the target pyrrole, the availability and cost of starting materials, and the desired scale of the reaction. This comparative guide serves as a foundational resource to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piloty-Robinson Synthesis [drugfuture.com]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a versatile heterocyclic scaffold fundamental to numerous natural products and synthetic compounds of significant pharmacological importance.[1] Its unique aromatic structure allows for extensive substitution, leading to a diverse array of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted pyrrole derivatives, supported by quantitative experimental data and detailed methodologies.
Comparative Biological Activity Data
The therapeutic efficacy of substituted pyrroles is intricately linked to the nature and positioning of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives, offering a clear comparison of their performance against various biological targets.
Table 1: Anticancer Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric (IC50) | Citation |
| Cpd 15 | 3,4-dimethoxy phenyl at 4th position | A549 (Lung) | 3.6 µM | [2] |
| Cpd 19 | 3,4-dimethoxy phenyl at 4th position | MGC 80-3 (Gastric), HCT-116 (Colon), CHO (Ovarian) | 1.0 - 1.7 µM | [2] |
| Cpd 21 | 3,4-dimethoxy phenyl at 4th position | HepG2 (Liver), DU145 (Prostate), CT-26 (Colon) | 0.5 - 0.9 µM | [2] |
| 4a | Benzimidazolium salt derivative | LoVo (Colon) | ~67 µM (at 48h) | [3] |
| 4d | Benzimidazolium salt derivative | LoVo (Colon) | ~42 µM (at 48h) | [3] |
| Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | (3-chlorophenyl)amino substitution | Human Protein Kinase CK2 | 49 nM | [4] |
Table 2: Antimicrobial Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (MIC/Inhibition Zone) | Citation |
| Compound 4 | S. aureus (Gram-positive) | 30 mm inhibition zone | [5] |
| Compound 11 | S. aureus (Gram-positive) | 24 mm inhibition zone | [5] |
| Compound 12 | S. aureus (Gram-positive) | Promising activity | [5] |
| Compound 4 | B. cereus (Gram-positive) | 19 mm inhibition zone | [5] |
| Compound 2a, 3c, 4d | Gram-positive bacteria & C. albicans | Good activity | [6][7] |
| Compound 5c | Gram-negative bacteria | Good activity | [6][7] |
| Compound 5a, 3c | A. fumigatus & F. oxysporum | Good activity | [6][7] |
| Compound 6k, 13e | B. subtilis, S. aureus, P. aeruginosa, E. coli | High activity | [7] |
| Compound 6k, 13e | A. niger, C. albicans | High activity | [7] |
Table 3: Anti-inflammatory Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Citation |
| 3-(2-chlorophenyl) pyrrole (14d) | Carrageenan-induced rat paw edema | More potent than mefenamic acid | [8] |
| N-pyrrolylcarboxylic acids | COX-2 | Potent inhibitors | [9] |
| L-167307 | TNF-α | Potent inhibitory activity | [9] |
| Pyrrolopyridines 3i and 3l | COX-2 | Promising activity | [9] |
| Compound 4h | COX-2 | pIC50 = 7.11 (predicted) | [10] |
| Compound 4m | COX-2 | pIC50 = 6.62 (predicted) | [10] |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle : In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of living cells.[1]
-
Procedure :
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the pyrrole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle : The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is determined.
-
Procedure :
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution : Perform serial two-fold dilutions of the pyrrole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation : Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
-
Principle : The assay quantifies the inhibition of the COX-catalyzed conversion of arachidonic acid to prostaglandins (e.g., Prostaglandin G2 or E2).[1]
-
Procedure :
-
Enzyme and Compound Incubation : Incubate the COX-1 or COX-2 enzyme with the test pyrrole derivative or a control inhibitor for a short period.
-
Substrate Addition : Initiate the reaction by adding arachidonic acid.
-
Reaction Termination : Stop the reaction after a defined time.
-
Prostaglandin Quantification : Measure the amount of prostaglandin produced using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or chromatography.
-
Data Analysis : Calculate the percentage of COX inhibition by the test compound compared to the control and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the biological evaluation of substituted pyrrole derivatives.
Caption: General workflow for the discovery and evaluation of novel pyrrole-based biological agents.
Caption: Inhibition of the COX signaling pathway by substituted pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of 3-Substituted Pyrrole Derivatives with Antiinflammatory Activity [jstage.jst.go.jp]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (1H-Pyrrol-2-yl)methanamine Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of (1H-Pyrrol-2-yl)methanamine derivatives, a versatile scaffold in medicinal chemistry, by delving into their structure-activity relationships (SAR) across various therapeutic targets. Supported by experimental data and detailed protocols, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The (1H-Pyrrol-2-yl)methanamine core, characterized by a pyrrole ring linked to a methanamine group, serves as a valuable starting point for the synthesis of a diverse array of bioactive compounds.[1] Its structural flexibility allows for modifications at several key positions, profoundly influencing the resulting pharmacological properties. This guide will explore the SAR of these derivatives as anticancer agents, serotonin reuptake inhibitors, and cannabinoid receptor 2 (CB2) antagonists.
Comparative Analysis of Biological Activities
The therapeutic versatility of (1H-Pyrrol-2-yl)methanamine derivatives is evident in their diverse biological activities. The following tables summarize the quantitative data for various analogs, highlighting the impact of structural modifications on their potency.
Anticancer Activity
Derivatives of the pyrrole scaffold have demonstrated significant potential as anticancer agents.[2][3] The following table showcases the cytotoxic activity of selected compounds against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 4a | H | H | H | MCF-7 | 7.5 |
| Indibulin | - | - | - | MCF-7 | >100 (Low Toxicity on normal cell line) |
Table 1: Anticancer activity of (1H-Pyrrol-2-yl)methanamine derivatives. Data sourced from[4].
Serotonin Reuptake Inhibition
Certain (1H-Pyrrol-2-yl)methanamine analogs have been investigated as potential antidepressants due to their ability to inhibit the serotonin transporter (SERT).[1][5]
| Compound ID | R2 | R3 | 5-HT Reuptake Inhibition (Absorbance) |
| SA-5 | Cl | Cl | 0.22 |
| BM212 | H | H | 0.672 |
| Sertraline (Standard) | - | - | 0.220 |
Table 2: In vitro 5-HT reuptake inhibition of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. A lower absorbance value indicates higher inhibition. Data sourced from[5].
Cannabinoid Receptor 2 (CB2) Antagonism
The pyrrole core is also a key feature in the design of CB2 receptor antagonists, which have potential applications in inflammatory and neuropathic pain.[6][7] While not direct (1H-Pyrrol-2-yl)methanamine derivatives, the SAR of these pyrrole-containing compounds provides valuable insights.
| Compound ID | Target | Ki (nM) |
| SR144528 | CB2 | 0.6 |
| AM630 | CB2 | 31.2 |
Table 3: Binding affinity of pyrrole-containing derivatives for the CB2 receptor. Data sourced from[7][8].
Key Structure-Activity Relationship Insights
The data presented above reveals several key trends in the SAR of (1H-Pyrrol-2-yl)methanamine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
General Synthesis of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (SERT Inhibitors)
A mixture of the appropriate 1,5-diaryl-2-methyl-1H-pyrrole-3-carbaldehyde, methylamine (40% solution in water), and sodium borohydride in methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-methylmethanamine derivative.[5]
In Vitro 5-HT Reuptake Inhibition Assay (Platelet Model)
Platelet-rich plasma is prepared from fresh human blood. The platelets are washed and resuspended in a buffer. The synthesized compounds and the standard drug (sertraline) are incubated with the platelet suspension. The uptake of serotonin is initiated by adding [3H]5-HT. After a specific incubation period, the uptake is terminated by rapid filtration. The radioactivity retained on the filter is measured by liquid scintillation counting. The percentage inhibition of serotonin reuptake is calculated by comparing the radioactivity in the presence and absence of the test compounds.[5]
Cell Viability Assay (MTT Assay for Anticancer Activity)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
Cannabinoid Receptor Binding Assay
Membranes from cells stably expressing human CB1 or CB2 receptors are used. The binding assay is performed in a buffer containing the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]-CP55940), and various concentrations of the test compounds. The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter. The Ki values are calculated from the IC50 values obtained from the competition binding curves.[8]
Conclusion
The (1H-Pyrrol-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide has provided a comparative analysis of their SAR as anticancer agents, serotonin reuptake inhibitors, and CB2 receptor antagonists. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and development of novel and more effective therapeutic agents based on this versatile molecular framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for Novel Anticancer Compounds Derived from (1H-Pyrrol-2-yl)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vitro assays for evaluating the anticancer potential of compounds synthesized from the versatile scaffold, (1H-Pyrrol-2-yl)methanamine HCl. The pyrrole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide will delve into the experimental data of representative pyrrole derivatives, detail the methodologies for crucial experiments, and visualize the complex biological processes involved.
Data Presentation: Comparative Efficacy of Pyrrole Derivatives
The following tables summarize the in vitro efficacy of various pyrrole derivatives, highlighting their potential as anticancer agents. The data is presented to facilitate a clear comparison of their cytotoxic and enzyme-inhibitory activities.
Table 1: Cytotoxicity of Pyrrole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1C | SH-4 (Melanoma) | MTT | 44.63 ± 3.51 | [4] |
| Compound 28 | HCT-116 (Colon) | MTT | 3 | [1] |
| MCF-7 (Breast) | MTT | 5 | [1] | |
| HeLa (Cervical) | MTT | 7 | [1] | |
| Compound 4a | LoVo (Colon) | MTS | Decreased viability to 69.13% at 50 µM | [5] |
| Compound 4d | LoVo (Colon) | MTS | Decreased viability to 45.81% at 50 µM | [5] |
| Compound 12b | MCF-7 (Breast) | Not Specified | <2.73 | [6] |
| PC-3 (Prostate) | Not Specified | <2.73 | [6] | |
| Urea derivative 14b-d | MCF-7 (Breast) | Not Specified | <2.73 | [6] |
| PC-3 (Prostate) | Not Specified | <2.73 | [6] |
Table 2: Kinase Inhibitory Activity of Pyrrole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 12i | EGFR (T790M mutant) | Enzymatic | 0.21 | [7] |
| EGFR (wild-type) | Enzymatic | 22 | [7] | |
| Compound 12 | EGFR (wild-type) | HTRF | 14.5 | [8] |
| EGFR (T790M mutant) | HTRF | 35.4 | [8] | |
| Compound 12d | VEGFR-2 | Enzymatic | 11.9 | [9] |
| Compound 15c | VEGFR-2 | Enzymatic | 13.6 | [9] |
| Compound 5k | EGFR | Enzymatic | 40 | [10] |
| Her2 | Enzymatic | 204 | [10] | |
| VEGFR-2 | Enzymatic | 110 | [10] | |
| CDK2 | Enzymatic | 68 | [10] | |
| Compound 1c | CK2 | Enzymatic | 49 | [11] |
Key In Vitro Assays for Anticancer Drug Discovery
The following sections detail the experimental protocols for three crucial in vitro assays used to characterize the anticancer properties of novel compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for a typical MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the specific molecular targets of the synthesized compounds. Receptor tyrosine kinases like EGFR and VEGFR-2 are common targets for pyrrole-containing anticancer agents.[7][9]
Experimental Protocol (Example: VEGFR-2 Kinase Assay):
-
Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO).
-
Kinase Reaction:
-
Add the VEGFR-2 enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
General workflow for a kinase inhibition assay.
Anti-Angiogenesis Assay (Endothelial Cell Tube Formation Assay)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The tube formation assay assesses the ability of compounds to inhibit this process.
Experimental Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., a known angiogenesis inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Data Analysis: Calculate the percent inhibition of tube formation and determine the IC50 value.
Procedure for an in vitro angiogenesis assay.
Signaling Pathways Targeted by Pyrrole Derivatives
Many pyrrole-based compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Simplified EGFR signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis. Inhibition of this pathway is a major strategy in cancer therapy to cut off the tumor's blood supply.
Key pathways in VEGFR-mediated signaling.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults can lead to the development of certain cancers.
State-dependent regulation of the Hedgehog pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrrole-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, pyrrole-based inhibitors of cyclooxygenase-2 (COX-2) have emerged as a promising class of anti-inflammatory agents. This guide provides a comparative analysis of the efficacy of distinct classes of pyrrole-based COX-2 inhibitors, supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
Comparative Efficacy of Pyrrole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrrole-based compounds against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The COX-2 Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the inhibitor's preference for COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.
| Inhibitor Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 1,5-Diarylpyrrol-3-sulfur Derivatives | PRLD8 | >10 | 0.011 | >909 |
| Sulfoxide Derivative | >10 | 0.034 - 0.060 | >167 - >294 | |
| Sulfone Derivative | >10 | 0.034 - 0.060 | >167 - >294 | |
| Pyrrolizine-5-carboxamides | Compound 12 | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 |
| Compound 13 | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | |
| Compound 16 | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | |
| Compound 17 | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | |
| 3,4-Disubstituted-pyrrole-cinnamate Hybrids | Hybrid 5 | Not specified | 0.55 | Not specified |
| Hybrid 6 | Not specified | 7.0 | Not specified | |
| Pyrrole 2 | Not specified | 17% inhibition at 100 µM | Not specified | |
| Pyrrole 4 | Not specified | 0.65 | Not specified | |
| Reference Compounds | Celecoxib | 1.33 - 15 | 0.052 - 0.89 | 9.51 - >100 |
| Indomethacin | 0.09 | 1.8 | 0.05 |
Data compiled from multiple sources.[1][2][3][4] Note that experimental conditions may vary between studies, affecting direct comparability.
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The COX-2 signaling pathway and the inhibitory action of pyrrole-based compounds.
Caption: A generalized experimental workflow for screening pyrrole-based COX inhibitors.
Experimental Protocols
The following are generalized protocols for in vitro COX inhibition assays, based on commercially available kits and published methodologies.[5][6][7][8][9] Specific details may vary depending on the exact reagents and equipment used.
Colorimetric COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.[2][8][10][11]
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (TMPD)
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzymes, heme, and preparing the arachidonic acid solution.
-
Plate Setup:
-
Background Wells: Add Assay Buffer and Heme.
-
100% Initial Activity Wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test inhibitor at various concentrations.
-
-
Inhibitor Incubation: Add the test inhibitor solutions to the designated wells. Add solvent (DMSO) to the 100% initial activity and background wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Add the Colorimetric Substrate solution to all wells, followed by the Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorometric COX Inhibitor Screening Assay
Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A specific probe is used that produces a fluorescent signal proportional to the amount of PGG2 generated.[5][6][7][9]
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test inhibitors (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit protocol. This includes reconstituting the enzyme and preparing the arachidonic acid and cofactor solutions.
-
Plate Setup:
-
Enzyme Control Wells: Add Assay Buffer.
-
Inhibitor Control Wells: Add a known COX inhibitor (e.g., Celecoxib).
-
Sample Wells: Add the test inhibitor at various concentrations.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Execution:
-
Add the reaction mix to all wells.
-
Add the test inhibitors, inhibitor control, or enzyme control to the appropriate wells.
-
Initiate the reaction by adding the prepared Arachidonic Acid solution to all wells.
-
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[5][9]
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition using the slopes of the sample and enzyme control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Applications - CAT N°: 760111 [bertin-bioreagent.com]
- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
Unveiling the Potency of Novel Pyrrole Compounds: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] This guide provides a comprehensive validation of the mechanism of action for novel pyrrole compounds, offering a comparative analysis of their performance against established alternatives, supported by experimental data. We delve into their anticancer, antibacterial, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Anticancer Activity: Targeting Key Cellular Processes
Novel pyrrole derivatives have demonstrated significant promise as anticancer agents by interfering with critical cellular mechanisms, including the inhibition of protein kinases and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]
Comparative Efficacy of Novel Pyrrole Compounds
The cytotoxic activity of newly synthesized pyrrole derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as half-maximal inhibitory concentration (IC50) values, showcases their potency, often comparable or superior to existing chemotherapeutic agents.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | 29 | Sunitinib | 261 (nM) | [4] |
| ARAP 22 | NCI-ADR-RES (Ovarian) | Potent Inhibition | - | - | [5][6] |
| ARAP 27 | Medulloblastoma D283 | Nanomolar concentrations | - | - | [5][6] |
| Thienopyrrolizinone 1o | L1210 (Leukemia) | Nanomolar range | 1d (NSC 676693) | 10-fold less potent | [7] |
| Pyrrole-based Carboxamide (CA-61) | HCC1806 (Breast) | Potent anti-tumor activity in vivo | - | - | [3][8] |
| Pyrrole-based Carboxamide (CA-84) | HCC1806 (Breast) | Potent anti-tumor activity in vivo | - | - | [3][8] |
| Triazole-incorporated Pyrrole 11a | MCF-7 (Breast) | More potent than Etoposide | Etoposide | - | [9] |
| Alkynylated Pyrrole 12l | A549 (Lung) | 3 µM (induces apoptosis) | Cisplatin | 30 µM (induces apoptosis) | [10] |
| Pyrrolizine 8c | MCF7 (Breast) | 8.6 (nM) | - | - | [11] |
| Pyrrolizine 8b | HCT116 (Colon) | 26.5 (nM) | - | - | [11] |
| Pyrrolizine 8b | HEPG2 (Liver) | 12.3 (nM) | - | - | [11] |
Validated Mechanisms of Action in Cancer
1. Kinase Inhibition:
Many pyrrole-based compounds function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of novel pyrrole compounds.
VEGFR-2 signaling pathway inhibition by novel pyrrole compounds.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This luminescence-based assay quantifies the inhibitory activity of a compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[12]
-
Materials: Recombinant Human VEGFR-2, PTK Substrate, Kinase Buffer, ATP, Test Compound, ADP-Glo™ or Kinase-Glo® MAX Assay Kit, DMSO, DTT (optional), 96-well assay plates.
-
Procedure:
-
Prepare serial dilutions of the test pyrrole compound.
-
Add the kinase buffer, substrate, and ATP to the wells of a 96-well plate.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
2. Disruption of Microtubule Dynamics:
Certain pyrrole derivatives act as antitubulin agents, interfering with the polymerization of tubulin into microtubules.[3][6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
The following workflow illustrates the experimental validation of antitubulin activity.
Experimental workflow for validating antitubulin activity.
Experimental Protocol: Cell Cycle Analysis using Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in cancer cells treated with a pyrrole compound using propidium iodide (PI) staining and flow cytometry.[13][14]
-
Materials: Cancer cell line, cell culture medium, test compound, vehicle control (e.g., DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% ethanol (ice-cold), Propidium Iodide (PI) Staining Solution (containing RNase A).
-
Procedure:
-
Seed and culture cancer cells to 60-70% confluency.
-
Treat cells with the pyrrole compound at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and stain them with PI Staining Solution in the dark.
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antitubulin activity.[13][14]
-
Antibacterial Activity: Combating Drug Resistance
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Novel pyrrole derivatives have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[15]
Comparative Efficacy of Novel Pyrrole Compounds
The antibacterial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound ID | Target Bacterium | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Reference |
| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 | [15] |
| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | Vancomycin | 0.5 - 1 | [15] |
| Phallusialide A | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | - | - | [15] |
| Phallusialide B | Escherichia coli | 64 | - | - | [15] |
| N-arylpyrrole Vc | Escherichia coli | 4 | Levofloxacin | - | [16][17] |
| N-arylpyrrole Vb | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | Levofloxacin | 8 | [16][17] |
| N-arylpyrrole Ve | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | Levofloxacin | 8 | [16][17] |
| Pyrrolo[2,3-d]pyrimidine 155b | Pseudomonas aeruginosa | 9 | Norfloxacin | 20 | [18] |
| Pyrrolo[2,3-d]pyrimidine 156a | Staphylococcus aureus | 7 | Norfloxacin | 16 | [18] |
Validated Mechanism of Action in Bacteria
Bacterial DNA Gyrase Inhibition:
A key mechanism of action for some antibacterial pyrrole compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[19] This enzyme is essential for bacterial DNA replication, recombination, and repair. Its inhibition leads to the cessation of these processes and ultimately bacterial cell death.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[20]
-
Materials: Relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, assay buffer (containing ATP), test compound, stop buffer, agarose gel electrophoresis reagents.
-
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test pyrrole compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C to allow for DNA supercoiling.
-
Stop the reactions by adding a stop buffer containing SDS and EDTA.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibitory activity is observed as a decrease in the amount of supercoiled DNA compared to the control.[20]
-
Antiviral Activity: A New Frontier
The antiviral potential of pyrrole derivatives is an emerging area of research, with promising activity reported against various viruses, including influenza.[21][22]
Comparative Efficacy of Novel Pyrrole Compounds
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound ID | Target Virus | EC50 (µg/mL) | Reference Compound | Reference Compound EC50 (µg/mL) | Reference |
| Pyrrolooxazepinediol 12 | Influenza A (H5N1) | 0.016 | Oseltamivir | 0.012 | [23] |
Validated Mechanism of Action in Viruses
Neuraminidase Inhibition:
For influenza viruses, a primary target for antiviral drugs is the neuraminidase (NA) enzyme. NA is a glycoprotein on the surface of the virus that is essential for the release of progeny virions from infected cells. Inhibition of NA prevents the spread of the virus.[24][25]
The logical relationship for validating neuraminidase inhibition is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of novel thienopyrrolizinones as antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel antiviral compounds against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Molecular Docking of Novel Pyrrolooxazepinediol Derivatives with Anti-Influenza Neuraminidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Spectroscopic Analysis of Pyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1H-pyrrole and its less stable isomers, 2H-pyrrole and 3H-pyrrole. Due to the transient nature of 2H- and 3H-pyrrole, experimental spectroscopic data for these isomers is scarce. Therefore, this comparison relies on a combination of experimental data for the stable 1H-pyrrole and high-level computational data for all three isomers. This analysis is crucial for researchers in fields such as medicinal chemistry and materials science, where understanding the subtle differences between isomers can be critical for reaction monitoring, product identification, and rational drug design.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of the pyrrole isomers. The data for 1H-pyrrole is a combination of experimental and computational results, while the data for 2H- and 3H-pyrrole is primarily from computational studies.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | 1H-Pyrrole (cm⁻¹) (Experimental) | 1H-Pyrrole (cm⁻¹) (Computational) | 2H-Pyrrole (cm⁻¹) (Computational) | 3H-Pyrrole (cm⁻¹) (Computational) |
| N-H Stretch | ~3400 | ~3500 | N/A | N/A |
| C-H Stretch (sp²) | ~3100 | ~3150 | ~3100 | ~3100 |
| C-H Stretch (sp³) | N/A | N/A | ~2900 | ~2950 |
| C=C Stretch | ~1530 | ~1550 | ~1600 | ~1620 |
| C=N Stretch | N/A | N/A | ~1650 | ~1680 |
| Ring Vibrations | 1467, 1385, 1075, 1047, 1015 | Consistent with experimental | Various | Various |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Proton | 1H-Pyrrole (Experimental in CDCl₃) | 1H-Pyrrole (Computational) | 2H-Pyrrole (Computational) | 3H-Pyrrole (Computational) |
| H1 (N-H) | ~8.0 (broad) | ~7.9 | N/A | N/A |
| H2, H5 | ~6.7 | ~6.6 | ~6.8 (olefinic) | ~6.9 (olefinic) |
| H3, H4 | ~6.1 | ~6.2 | ~5.9 (olefinic) | ~2.5 (aliphatic) |
| CH₂ Protons | N/A | N/A | ~3.2 | ~3.5 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | 1H-Pyrrole (Experimental in CDCl₃) | 1H-Pyrrole (Computational) | 2H-Pyrrole (Computational) | 3H-Pyrrole (Computational) |
| C2, C5 | ~118 | ~117 | ~140 (C=N) | ~145 (C=C) |
| C3, C4 | ~108 | ~109 | ~125 (C=C) | ~40 (aliphatic) |
| C=N Carbon | N/A | N/A | ~155 | ~160 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | 1H-Pyrrole (Experimental) | 1H-Pyrrole (Computational) | 2H-Pyrrole (Computational) | 3H-Pyrrole (Computational) |
| λmax (nm) | ~210 | ~208 | ~230 | ~250 |
| Transition | π → π | π → π | n → π* / π → π | n → π / π → π* |
Comparative Analysis of Spectroscopic Properties
The distinct electronic and structural features of the pyrrole isomers lead to significant differences in their spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-pyrrole is characterized by a prominent N-H stretching vibration around 3400 cm⁻¹.[1] The aromatic C-H stretching vibrations appear around 3100 cm⁻¹, and the C=C stretching and ring vibrations are observed in the 1600-1000 cm⁻¹ region.[1]
In contrast, the computed IR spectra of 2H- and 3H-pyrrole are expected to lack the N-H stretching band. Instead, they would exhibit C-H stretching vibrations characteristic of both sp² and sp³ hybridized carbons. A key distinguishing feature would be the appearance of a strong C=N stretching vibration, predicted to be at a higher frequency than the C=C stretches. The presence of sp³-hybridized carbons in these isomers also introduces aliphatic C-H stretching bands below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1H-pyrrole is well-documented, showing two distinct signals for the α- and β-protons in the aromatic region, along with a broad signal for the N-H proton. The symmetry of the molecule results in only two signals for the four ring carbons in the ¹³C NMR spectrum.
For 2H-pyrrole and 3H-pyrrole , the loss of aromaticity and symmetry would lead to more complex NMR spectra. The computed ¹H NMR spectra would show signals in both the olefinic and aliphatic regions. The presence of a methylene (CH₂) group in each isomer would give rise to a characteristic signal in the upfield region. Similarly, the ¹³C NMR spectra would be expected to show four distinct signals for the ring carbons, including a downfield signal for the C=N carbon and an upfield signal for the sp³-hybridized carbon.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1H-pyrrole exhibits a strong absorption band around 210 nm, which is attributed to a π → π* electronic transition within the aromatic system.[2]
The computed UV-Vis spectra of 2H- and 3H-pyrrole are predicted to show a bathochromic shift (a shift to longer wavelengths) compared to 1H-pyrrole. This is because the non-aromatic systems have a smaller HOMO-LUMO gap. In addition to π → π* transitions, the presence of the imine functional group allows for n → π* transitions, which are typically weaker and occur at longer wavelengths.
Logical Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of pyrrole isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrrole and its derivatives.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol oil and placing the paste between salt plates.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.
-
The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired, and the chemical shifts are referenced to the residual solvent peak or TMS.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural elucidation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
A blank solution containing only the solvent is also prepared.
-
-
Data Acquisition:
-
The spectrophotometer is zeroed using the blank solution.
-
The sample solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key parameter.
-
References
A Comparative Guide to Cytotoxicity Assays for Novel Pyrrole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxic activity is a critical step in the discovery and development of novel therapeutic agents. For promising scaffolds like pyrrole-based compounds, which have demonstrated a wide range of biological activities including anticancer properties, it is essential to employ robust and appropriate cytotoxicity assays.[1][2][3][4] This guide provides a comparative overview of three commonly used cytotoxicity assays—MTT, SRB, and LDH—with a focus on their application to novel pyrrole derivatives. It includes experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the most suitable assay for their specific needs.
Comparison of Common Cytotoxicity Assays
The choice of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type, and the desired endpoint. Below is a comparison of the principles of the MTT, SRB, and LDH assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[5][6] | - Well-established and widely used.- Reflects cell viability and proliferation.[5][6]- High throughput compatible. | - Can be affected by the metabolic state of the cells.- The formazan product is insoluble and requires a solubilization step.[5]- Can be influenced by compounds that affect mitochondrial respiration. |
| SRB | Measures the total protein content of viable cells. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions. | - Less susceptible to interference from compounds affecting metabolic activity.- Stable endpoint.- Good linearity with cell number. | - Requires cell fixation, which can sometimes be a source of error.- May not distinguish between cytostatic and cytotoxic effects. |
| LDH | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. LDH release is an indicator of compromised cell membrane integrity.[7] | - Directly measures cytotoxicity (cell death).- Non-destructive to the remaining viable cells (supernatant is used).- Can be used to assess kinetics of cell death. | - Less sensitive for detecting early apoptotic events where the membrane is initially intact.- Can be influenced by serum LDH in the culture medium.- May not be suitable for long-term studies due to LDH instability. |
Quantitative Data on Cytotoxicity of Pyrrole-Based Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various novel pyrrole-based compounds against different cancer cell lines, as determined by MTT and other assays. Direct comparative data for the same compound across MTT, SRB, and LDH assays is limited in the literature; therefore, this table compiles data from various studies to provide a broader perspective.
| Compound/Derivative | Cancer Cell Line | Assay Used | IC50 (µM) |
| Pyrrole-based Chalcone 1 | A549 (Lung) | MTT | More effective than cisplatin |
| Pyrrole-based Chalcone 3 | HepG2 (Hepatocellular Carcinoma) | MTT | More selective than cisplatin |
| Pyrrolizine derivative 2 | Not Specified | Not Specified | Broad-spectrum anticancer agent |
| Pyrrolizine derivative 3 | Not Specified | Not Specified | Mutagenic and can induce apoptosis |
| Pyrrolizine derivative 8 | Not Specified | Not Specified | Mutagenic and can induce apoptosis |
| 4-Propargyl-substituted 1H-pyrrole 3 | Breast Cancer Cells | MTT | Active in the range of 36.7 ± 0.2 to 459.7 ± 4.2 |
| 4-Propargyl-substituted 1H-pyrrole 4 | Breast Cancer Cells | MTT | Active in the range of 36.7 ± 0.2 to 459.7 ± 4.2 |
| Pyrrole-tethered bisbenzoxazole B8 | MCF-7 (Breast) | MTT | ~8-fold lower than tamoxifen |
| Pyrrole-tethered bisbenzoxazole B14 | MCF-7 (Breast) | MTT | ~8-fold lower than tamoxifen |
| Pyrrole-tethered bisbenzoxazole B18 | MCF-7 (Breast) | MTT | ~8-fold lower than tamoxifen |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on mitochondrial metabolic activity.[5][6]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrrole-based compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle-treated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals will form in viable cells.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
SRB (Sulforhodamine B) Assay
This protocol measures cell viability based on total cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 565 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells.[7]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Addition of Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assessment.
Signaling Pathway: Apoptosis Induction by Pyrrole-Based Compounds
Many pyrrole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[8] Some pyrrole-based compounds have been shown to induce apoptosis by activating pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[8]
Caption: Intrinsic apoptosis pathway activated by pyrrole compounds.
Signaling Pathway: Kinase Inhibition by Pyrrole-Based Compounds
Pyrrole-containing compounds are also known to function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway.[3] By inhibiting key kinases in this pathway, these compounds can block downstream signaling that promotes cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
(1H-Pyrrol-2-yl)methanamine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, (1H-Pyrrol-2-yl)methanamine and related pyrrole derivatives have emerged as a versatile scaffold for designing potent and selective enzyme inhibitors across various therapeutic areas. This guide provides a comparative analysis of their inhibitory activities against key enzyme targets, supported by experimental data and detailed protocols. The information is compiled from recent studies to facilitate informed decision-making in drug discovery and development.
Multi-Targeting Potential in Alzheimer's Disease: AChE, BACE-1, and MAO-B Inhibition
A significant area of investigation for pyrrole derivatives is in the development of multi-target agents for Alzheimer's disease. These compounds have shown promise in simultaneously inhibiting acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and monoamine oxidase B (MAO-B), all of which are implicated in the pathology of the disease.[1][2][3]
A study on pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives demonstrated dual inhibition of AChE and BACE-1. The inhibitory potential was found to be influenced by the nature and position of substituents on the phenyl rings. For instance, strong electron-withdrawing groups like 4-nitro or 2,4-dichloro on one of the phenyl rings enhanced AChE inhibition but decreased BACE-1 inhibitory activity.[1]
Another series of novel pyrrole-based hydrazide-hydrazones were synthesized and evaluated for their ability to inhibit MAO-A, MAO-B, and AChE. One of the lead compounds, an unsubstituted pyrrole-based hydrazide (vh0), exhibited significant and selective MAO-B inhibition with an IC50 of 0.665 µM, comparable to the reference drug Selegiline, and moderate AChE inhibition with an IC50 of 4.145 µM.[3]
Comparative Inhibitory Activities (IC50, µM)
| Compound Class | Derivative Example | AChE | BACE-1 | MAO-B | Reference |
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | 2,4-dichloro substituted | Enhanced Inhibition | Decreased Inhibition | - | [1] |
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | 4-nitro substituted | Enhanced Inhibition | Decreased Inhibition | - | [1] |
| Pyrrole-based hydrazide-hydrazones | vh0 (unsubstituted hydrazide) | 4.145 | - | 0.665 | [3] |
| Pyrrole-based hydrazide-hydrazones | vh1 (4-chlorobenzaldehyde) | - | - | Moderate Inhibition | [3] |
| Pyrrole-based hydrazide-hydrazones | vh2 (3-fluoro moiety) | Inactive | - | No Inhibition | [3] |
| Pyrrole-based hydrazide-hydrazones | vh4 (methoxy groups) | Inactive | - | No Inhibition | [3] |
Modulating the Inflammatory Response: COX-1 and COX-2 Inhibition
Pyrrole derivatives have also been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[4][5]
In one study, a series of pyrrole derivatives were designed and synthesized, leading to the identification of compounds with potent and selective COX-2 inhibition. For example, compounds 4g, 4h, 4l, and 4k were found to be more potent against COX-2 than COX-1. Conversely, compounds 5b and 5e showed higher inhibitory activity against COX-1.[4] Another investigation into pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors identified a pyrrole derivative (compound 2) as the most potent soybean LOX inhibitor with an IC50 value of 7.5 µM.[5]
Comparative Inhibitory Activities (IC50, µM)
| Compound Class | Derivative Example | COX-1 | COX-2 | s-LOX | Reference |
| Pyrrole Derivatives | 4g | Less Potent | More Potent | - | [4] |
| Pyrrole Derivatives | 4h | Less Potent | More Potent | - | [4] |
| Pyrrole Derivatives | 4l | Less Potent | More Potent | - | [4] |
| Pyrrole Derivatives | 4k | Less Potent | More Potent | - | [4] |
| Pyrrole Derivatives | 5b | More Potent | Less Potent | - | [4] |
| Pyrrole Derivatives | 5e | More Potent | Less Potent | - | [4] |
| Pyrrole Derivatives | 2 | - | - | 7.5 | [5] |
| Pyrrole Derivatives | 1 | - | - | 51.5 | [5] |
| Pyrrole-cinnamate hybrid | 6 | - | - | 27.5 | [5] |
Broad-Spectrum Enzyme Inhibition
Beyond these key areas, (1H-Pyrrol-2-yl)methanamine and its analogs have demonstrated inhibitory activity against a wide range of other enzymes, highlighting the versatility of this chemical scaffold.
-
Aldose Reductase: A synthesized [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was found to inhibit the enzyme aldose reductase, which is implicated in diabetic complications.[6]
-
H+,K+-ATPase: The compound TAK-438, a pyrrole derivative, was identified as a potent potassium-competitive acid blocker (P-CAB) through its inhibition of H+,K+-ATPase, making it a candidate for treating acid-related diseases.[7][8]
-
Enoyl ACP Reductase and DHFR: A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and showed dual inhibitory activity against enoyl ACP reductase and dihydrofolate reductase (DHFR), suggesting potential as antibacterial and antitubercular agents.[9]
-
Pyruvate Dehydrogenase: A novel thiamine analogue, pyrrothiamine, which features a central pyrrole ring, and its derivatives have been developed as potent and selective inhibitors of pyruvate dehydrogenase, with potential applications in cancer therapy.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used in the cited studies.
General Synthesis of Pyrrole Derivatives
A common method for the synthesis of certain pyrrole derivatives involves a one-pot reaction. For example, the synthesis of pyrrole derivatives 1–3 in one of the cited studies was accomplished through a previously described one-pot reaction with minor modifications.[5] Microwave-assisted synthesis has also been shown to be a highly efficient method, providing excellent yields and reduced reaction times compared to conventional heating.[3]
Enzyme Inhibition Assays
AChE and BACE-1 Inhibition Assay: The inhibitory potential of the synthesized compounds against AChE and BACE-1 is typically assessed using spectrophotometric methods. For AChE, the Ellman's method is commonly employed, where the hydrolysis of acetylthiocholine iodide is monitored. BACE-1 activity is often determined using a fluorescence resonance energy transfer (FRET) assay with a specific substrate.
COX-1 and COX-2 Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is evaluated using enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandins, and the inhibitory effect of the compounds is determined by quantifying the reduction in prostaglandin production.
MAO-A and MAO-B Inhibition Assay: The inhibitory activity against human monoamine oxidase A and B is determined using a chemiluminescent assay. The assay measures the ability of the compounds to inhibit the oxidative deamination of a substrate, leading to a decrease in the luminescent signal.
Visualizing Experimental Workflows
To provide a clearer understanding of the research process, the following diagrams illustrate the typical workflows for the synthesis and evaluation of these enzyme inhibitors.
References
- 1. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) [pubmed.ncbi.nlm.nih.gov]
- 8. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Therapeutic Agents
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic agents is paramount to ensuring both efficacy and safety. The pyrrole scaffold, a common motif in many blockbuster drugs, is associated with a diverse range of biological activities. However, this structural versatility can also lead to unintended off-target interactions. This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrrole-based drugs, supported by experimental data and detailed methodologies, to aid in the development of more selective and safer therapeutics.
Introduction to Pyrrole-Based Drugs and Cross-Reactivity
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its derivatives are integral to drugs targeting a wide array of conditions, from inflammation and hypercholesterolemia to cancer.[1][2][3] Notable examples include the anti-inflammatory drug Tolmetin, the cholesterol-lowering agent Atorvastatin (Lipitor), and the multi-targeted kinase inhibitor Sunitinib (Sutent).[1][2]
Cross-reactivity, the interaction of a drug with targets other than its intended one, can lead to adverse effects or unexpected therapeutic benefits. For pyrrole-based agents, this can manifest as the inhibition of related enzymes, off-target kinase activity, or hypersensitivity reactions.[4][5][6] Assessing this off-target profile early in the drug development process is critical.
Comparative Analysis of Cross-Reactivity
This section details the cross-reactivity profiles of pyrrole-based drugs categorized by their primary therapeutic class.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): COX-1/COX-2 Selectivity
Pyrrole-containing NSAIDs, such as Ketorolac and Tolmetin, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[7][8] The ratio of COX-1 to COX-2 inhibition is a key determinant of a drug's gastrointestinal side-effect profile.[8]
| Compound | Primary Target | Cross-Reactivity Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Ketorolac | COX-1/COX-2 | - | 0.02 µM | 0.87 µM | 0.023 | This guide synthesizes information from multiple sources. |
| Tolmetin | COX-1/COX-2 | - | 0.2 µM | 3.2 µM | 0.063 | This guide synthesizes information from multiple sources. |
| Celecoxib (non-pyrrole control) | COX-2 | COX-1 | 15 µM | 0.04 µM | 375 | [8] |
Note: A lower selectivity index indicates less selectivity for COX-2 over COX-1. The IC50 values can vary depending on the specific assay conditions.
Kinase Inhibitors: Off-Target Kinase Profiling
Pyrrole-based kinase inhibitors, like Sunitinib, are often designed to target multiple kinases involved in cancer progression.[9] However, their broad activity can also lead to off-target effects. Kinase profiling against a large panel of kinases is essential to characterize their selectivity.
| Compound | Primary Kinase Targets | Significant Off-Targets (Inhibition >50% at 1 µM) | Reference |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Numerous kinases across different families | [5][9] |
| Alectinib (non-pyrrole control) | ALK, RET | Limited off-target activity | [5] |
Note: The off-target profile of Sunitinib is extensive and contributes to both its efficacy and toxicity. Comprehensive kinase panel screening is crucial for such multi-targeted agents.
Statins: HMG-CoA Reductase Inhibitors and Pleiotropic Effects
Atorvastatin, a widely prescribed statin, contains a pyrrole core and primarily inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[10] While highly effective, statins are known to have pleiotropic effects, some of which may be considered off-target.[10] A significant concern is statin-induced myopathy.[10][11] Comparative studies often focus on hepatoselectivity to minimize muscle-related adverse effects.
| Compound | Primary Target | Key Cross-Reactivity Concern | Hepatocyte IC50 | Myocyte IC50 | Hepatoselectivity Ratio (Myocyte/Hepatocyte) | Reference |
| Atorvastatin | HMG-CoA Reductase | Myotoxicity | 0.003 µM | 0.02 µM | 6.7 | [11] |
| Rosuvastatin (non-pyrrole control) | HMG-CoA Reductase | Myotoxicity | 0.001 µM | 0.03 µM | 30 | [11] |
Note: A higher hepatoselectivity ratio is desirable, indicating a greater therapeutic window to avoid muscle toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are summaries of key experimental protocols.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of NSAIDs.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The pyrrole-based NSAID is serially diluted and pre-incubated with either COX-1 or COX-2.
-
Reaction Initiation: The enzymatic reaction is started by adding arachidonic acid.
-
Prostaglandin Quantification: The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: The concentration of the drug that inhibits 50% of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8]
Kinase Inhibition Assay (Luminescence-Based)
This high-throughput assay measures the ability of a compound to inhibit kinase activity.
-
Reaction Setup: The kinase, its specific substrate peptide, and ATP are combined in a buffer.
-
Inhibitor Addition: The pyrrole-based kinase inhibitor is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated to allow for phosphorylation of the substrate.
-
ADP Detection: A reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to kinase activity. The detection is often luminescence-based.[13]
-
Data Analysis: Luminescence is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[14][15]
-
Cell Treatment: Intact cells are treated with the pyrrole-based drug or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. This causes proteins to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for the drug-treated cells compared to the control indicates target engagement.[16][17]
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and biological contexts, the following diagrams are provided.
Caption: Workflow for determining COX-1/COX-2 inhibition.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: A high-level overview of the Cellular Thermal Shift Assay workflow.
Caption: Inhibition of the COX-2 pathway by pyrrole-based NSAIDs.
Conclusion
The cross-reactivity of pyrrole-based therapeutic agents is a multifaceted issue that requires careful consideration throughout the drug discovery and development process. By employing a suite of in vitro and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a framework for comparing the cross-reactivity of different classes of pyrrole-containing drugs, emphasizing the importance of standardized experimental protocols and clear data presentation. A thorough characterization of on- and off-target activities is essential for the rational design of next-generation pyrrole-based therapeutics with improved safety and efficacy.
References
- 1. Evaluating acute hypersensitivity reactions to NSAIDs [aaaai.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling (1H-Pyrrol-2-yl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for (1H-Pyrrol-2-yl)methanamine hydrochloride, ensuring a secure laboratory environment.
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from structurally similar compounds and general knowledge of amine hydrochlorides, it should be treated as a substance that can cause severe skin burns and eye damage[1]. Inhalation may also be harmful[2]. Adherence to strict safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye and Face | Chemical safety goggles or a full-face shield.[2][3][4] | Must conform to EN166 (EU) or be NIOSH (US) approved.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or PVC) and a lab coat or protective suit.[2][3] An apron may also be necessary.[2] | Gloves should meet standards such as EN 374.[2] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] | A respirator with an organic vapor and dust/mist cartridge is recommended if exposure limits are approached.[3] |
| Footwear | Closed-toe shoes are mandatory. Safety footwear is recommended, especially when handling larger quantities. | --- |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical for safety.
Preparation:
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.[5][6]
-
All personnel involved must be thoroughly trained on the potential hazards and emergency procedures.
-
Work in a designated, well-ventilated area, such as a chemical fume hood.[5]
Handling:
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[6]
-
Do not eat, drink, or smoke in the laboratory area.[10]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material containing the compound in a designated, compatible, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Contaminated Packaging: Treat contaminated packaging and containers as hazardous waste and dispose of them accordingly.[12] Do not reuse empty containers as they may retain product residue.[2][6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tri-iso.com [tri-iso.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. resynbio.com [resynbio.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
